Orthogonal Functionalization of 2-Bromo-5-hydroxyisonicotinic Acid (CAS 1196156-65-6): A Privileged Scaffold for Targeted Therapeutics
Executive Summary In the landscape of modern drug discovery, the pyridine scaffold stands out as a privileged structure, forming the core of numerous approved therapeutic agents[1]. Among advanced building blocks, 2-Brom...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the pyridine scaffold stands out as a privileged structure, forming the core of numerous approved therapeutic agents[1]. Among advanced building blocks, 2-Bromo-5-hydroxyisonicotinic acid (CAS 1196156-65-6) is a highly versatile, tri-functionalized intermediate[2]. As a Senior Application Scientist, I frequently utilize this scaffold to design complex pharmacophores, particularly in the development of kinase inhibitors and epigenetic modulators.
This technical guide details the physicochemical profile, mechanistic reactivity, and step-by-step synthetic workflows required to orthogonally functionalize this scaffold. By exploiting the distinct electronic and steric environments of its three reactive sites (C2-bromine, C4-carboxylic acid, and C5-hydroxyl), researchers can systematically map structure-activity relationships (SAR) and accelerate the discovery of novel active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Data
Understanding the baseline properties of CAS 1196156-65-6 is critical for predicting its behavior in both synthetic environments and biological assays. The presence of the electron-withdrawing pyridine nitrogen significantly depresses the pKa of the C5-hydroxyl group, while activating the C2-bromine toward oxidative addition.
Property
Value
Chemical Name
2-Bromo-5-hydroxyisonicotinic acid
CAS Registry Number
1196156-65-6
Molecular Formula
C6H4BrNO3
Molecular Weight
218.00 g/mol
SMILES String
O=C(O)C1=C(O)C=NC(Br)=C1
Key Reactive Sites
C2 (Bromine), C4 (Carboxylic Acid), C5 (Hydroxyl)
Application Profile
Research Use Only (RUO) building block for medicinal chemistry[2]
Mechanistic Reactivity Mapping
The true power of 2-Bromo-5-hydroxyisonicotinic acid lies in the precise causality of its reactivity. Each functional group can be addressed independently without cross-reactivity, provided the correct sequence is followed.
C4-Carboxylic Acid (Amidation/Esterification) : The C4 position is sterically accessible. The adjacent C3 position contains only a small hydrogen atom, and the C5-hydroxyl can participate in intramolecular hydrogen bonding, stabilizing the ground state. Standard coupling reagents (e.g., HATU) rapidly convert the acid into a highly reactive active ester for amidation.
C5-Hydroxyl (O-Alkylation) : Acting as an electron-donating group, the hydroxyl enriches the pyridine ring. It serves as a critical vector for etherification. For example, conversion to a cyclopropylmethoxy derivative (as seen in related compounds like CAS 2969357-64-8) allows chemists to tune lipophilicity and target hydrophobic pockets within kinase domains[3].
C2-Bromine (Cross-Coupling) : The C2 position is highly activated. The adjacent electronegative pyridine nitrogen lowers the LUMO energy of the C-Br bond, facilitating rapid oxidative addition by Palladium(0) species. This enables efficient Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, a Nobel Prize-winning methodology fundamental to organic synthesis[4].
Fig 1: Orthogonal functionalization workflow of 2-Bromo-5-hydroxyisonicotinic acid.
Synthetic Protocols & Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, complete with mechanistic justifications for reagent selection.
Protocol 1: C4-Amidation (HATU-Mediated)
Activation : Dissolve 2-Bromo-5-hydroxyisonicotinic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
Causality: HATU is selected over EDC/HOBt because it forms a highly reactive 7-azabenzotriazole active ester, which is critical for coupling sterically hindered or electron-deficient amines. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing as a nucleophile.
Coupling : Add the target amine (1.1 eq) dropwise. Stir for 2-4 hours at room temperature.
Workup : Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4 and concentrate.
Protocol 2: C5-O-Alkylation
Deprotonation : Dissolve the amidation product (1.0 eq) in anhydrous DMF. Add K2CO3 (2.0 eq). Stir for 30 minutes at 50°C.
Causality: The C5-hydroxyl group is mildly acidic (pKa ~8.5) due to the electron-withdrawing nature of the pyridine ring. K2CO3 is strong enough to quantitatively generate the phenoxide ion but mild enough to prevent hydrolysis of the newly formed C4-amide.
Alkylation : Add the alkyl halide (e.g., cyclopropylmethyl bromide) (1.2 eq). Stir at 60°C for 4 hours.
Workup : Cool to room temperature, dilute with water, and extract with EtOAc. Wash with brine, dry, and concentrate. Purify via silica gel flash chromatography.
Protocol 3: C2-Suzuki-Miyaura Cross-Coupling
Catalyst Assembly : In a Schlenk flask, combine the C5-alkylated intermediate (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (3.0 eq).
Causality: Pd(dppf)Cl2 is selected because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which significantly accelerates the rate-determining reductive elimination step[4].
Solvent & Degassing : Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.1 M). Purge with N2 for 10 minutes.
Causality: Water is absolutely essential in this catalytic cycle; it hydroxylates the boronic acid to form a reactive boronate complex, which is required for efficient transmetalation with the Pd(II)-aryl halide complex[5].
Reaction & Purification : Heat to 90°C for 12 hours under N2. Filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase HPLC to yield the final API.
Application in Targeted Therapeutics (Kinase Inhibition)
Pyridine derivatives represent a cornerstone in medicinal chemistry, particularly as anti-tumor agents and kinase inhibitors[6]. The nitrogen atom in the pyridine ring of CAS 1196156-65-6 acts as a critical hydrogen bond acceptor, typically anchoring the molecule to the hinge region of kinases such as c-Met or Pim-1[6].
By utilizing this trifunctional scaffold, medicinal chemists can independently optimize three distinct spatial vectors:
Vector 1 (C4-Amide) : Directs toward the solvent-exposed region, allowing the incorporation of solubilizing groups (e.g., morpholine or piperazine) to improve oral bioavailability[1].
Vector 2 (C5-Alkoxy) : Probes the hydrophobic pocket I adjacent to the hinge region.
Vector 3 (C2-Aryl) : Installed via Suzuki coupling, this group extends deep into the hydrophobic pocket II, dictating the ultimate selectivity profile of the kinase inhibitor[7].
Fig 2: RTK/Kinase signaling pathway targeted by pyridine-scaffold inhibitors.
References
Benchchem. 2-Bromo-5-hydroxyisonicotinic Acid | CAS 1196156-65-6.
An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-5-hydroxyisonicotinic Acid Abstract This technical guide provides a comprehensive analysis of the molecular structure of 2-Bromo-5-hydroxyisonicotinic aci...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-5-hydroxyisonicotinic Acid
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2-Bromo-5-hydroxyisonicotinic acid (CAS No: 913836-16-5). As a substituted pyridine derivative, this compound holds significant potential as a versatile building block in medicinal chemistry and materials science. This document delves into its core structural features, including the critical aspect of tautomerism, and outlines robust methodologies for its synthesis and purification. Furthermore, it presents a detailed guide to its structural characterization using modern spectroscopic techniques and discusses the implications of its molecular architecture on its chemical properties and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Molecular Structure and Physicochemical Properties
2-Bromo-5-hydroxyisonicotinic acid is a heterocyclic compound built upon a pyridine core. The systematic placement of its functional groups—a bromine atom at position 2, a hydroxyl group at position 5, and a carboxylic acid at position 4—dictates its unique electronic and steric properties.
Nomenclature, Isomerism, and Tautomerism
The compound's systematic IUPAC name is 2-Bromo-5-hydroxy-pyridine-4-carboxylic acid. However, a crucial aspect of its structure is the keto-enol tautomerism common to 2-hydroxypyridines. The "hydroxy" (enol) form exists in equilibrium with its more stable "pyridone" (keto) tautomer. This is reflected in its common synonym, 5-bromo-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid.[1][2][3] This equilibrium is fundamental to understanding the molecule's reactivity, hydrogen bonding capabilities, and spectroscopic signatures.
Caption: Tautomeric equilibrium of 2-Bromo-5-hydroxyisonicotinic acid.
Key Structural Features and Electronic Effects
Pyridine Ring: The nitrogen atom in the aromatic ring acts as an electron sink, influencing the overall electron density and reactivity of the molecule.
Carboxylic Acid Group (-COOH): Located at the 4-position, this is a strong electron-withdrawing group and the primary site for acidic reactivity.
Hydroxyl Group (-OH): At the 5-position, this group is an electron-donating group through resonance, capable of acting as a hydrogen bond donor.
Bromine Atom (-Br): Positioned at the 2-position, bromine is an electronegative atom that withdraws electron density via induction but can donate via resonance. It also serves as a potential site for cross-coupling reactions.
The interplay of these substituents creates a molecule with distinct regions of electrophilicity and nucleophilicity, making it a valuable and versatile synthetic intermediate.
Physicochemical Properties
The macroscopic properties of 2-Bromo-5-hydroxyisonicotinic acid are a direct consequence of its molecular structure. The data below has been consolidated from various chemical suppliers and databases.
While specific peer-reviewed synthetic procedures for 2-Bromo-5-hydroxyisonicotinic acid are not widely published, a robust synthesis can be designed based on established pyridine chemistry, particularly the halogenation of activated pyridine rings.
Proposed Retrosynthetic Pathway
A logical approach involves the direct bromination of a suitable precursor, 5-hydroxyisonicotinic acid. The hydroxyl group at the 5-position activates the ring towards electrophilic substitution, directing the incoming electrophile (bromine) to the ortho position (C2).
Caption: Proposed synthetic workflow for 2-Bromo-5-hydroxyisonicotinic acid.
Experimental Protocol: Synthesis
This protocol is adapted from established methods for the bromination of related hydroxypyridine derivatives.[6][7] The causality behind each step is explained to ensure reproducibility and understanding.
Vessel Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, suspend the starting material, 5-hydroxyisonicotinic acid, in a suitable solvent such as glacial acetic acid.
Rationale: Acetic acid serves as a polar solvent that can dissolve the starting material to some extent and is stable to the oxidizing conditions of bromination.
Bromination: Cool the suspension in an ice bath to 0-5 °C. Slowly add a solution of bromine (Br₂) in acetic acid or N-Bromosuccinimide (NBS) portion-wise via the dropping funnel over 1-2 hours.
Rationale: Slow, cooled addition is critical to control the exothermicity of the reaction and to prevent over-bromination or side reactions. The hydroxyl group activates the ring, making the reaction proceed under relatively mild conditions.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Rationale: Continuous monitoring ensures the reaction goes to completion, preventing unnecessary extensions of reaction time which could lead to degradation.
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The crude product should precipitate out of the aqueous solution.
Rationale: The product is significantly less soluble in water than in acetic acid. Quenching with water precipitates the product and dilutes the acid.
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water to remove residual acid and then with a small amount of a non-polar solvent like diethyl ether to remove non-polar impurities.
Rationale: The washing steps are crucial for removing impurities and preparing the crude product for final purification.
Purification Protocol
Due to the presence of both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups, the molecule is amphoteric, allowing for purification via pH-controlled methods.[8]
Dissolution: Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH) to form the sodium salt, which is water-soluble.
Filtration: Filter the basic solution to remove any insoluble, non-acidic impurities.
Precipitation: Cool the filtrate in an ice bath and slowly acidify with a strong acid (e.g., 2M HCl) until the pH is approximately 2-3. The pure product will precipitate out.
Rationale: At its isoelectric point, the molecule has minimal net charge and thus minimum solubility in water, leading to its precipitation.
Final Collection: Collect the purified solid by vacuum filtration, wash with cold deionized water, and dry under vacuum at 40-50 °C.
Recrystallization (Optional): For obtaining high-purity crystalline material suitable for advanced analysis, recrystallize the product from a suitable solvent system such as an ethanol/water mixture.[8]
Spectroscopic and Structural Characterization
Confirming the molecular structure requires a combination of spectroscopic techniques. The following sections describe the expected spectral characteristics.
Caption: Analytical workflow for structural confirmation.
Mass Spectrometry (MS)
Molecular Ion Peak: ESI-MS is expected to show a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ ion in positive mode.
Isotopic Pattern: Due to the presence of a single bromine atom, the molecular ion will appear as a characteristic doublet of peaks (M⁺ and M+2) with nearly equal intensity (approximately 1:1 ratio), separated by 2 m/z units, which is a definitive signature for monobrominated compounds.[9]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.[10]
O-H Stretch: A very broad absorption band is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group of the carboxylic acid. The phenolic O-H stretch may also appear in this region or as a sharper band around 3200-3600 cm⁻¹.
C=O Stretch: A strong, sharp absorption band is anticipated around 1680-1720 cm⁻¹ for the carboxylic acid carbonyl. A second C=O stretch may be observed for the 2-pyridone tautomer, typically around 1640-1680 cm⁻¹.
C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule.
¹H NMR (in DMSO-d₆):
Aromatic Protons: Two signals are expected in the aromatic region (typically 7.0-8.5 ppm). These would correspond to the protons at the C3 and C6 positions. They will appear as singlets or narrow doublets depending on long-range coupling.
Acidic Protons: The carboxylic acid proton (-COOH) will likely appear as a very broad singlet far downfield (>12 ppm). The phenolic (-OH) and N-H (from the pyridone tautomer) protons will also be present as exchangeable broad singlets.
¹³C NMR (in DMSO-d₆):
Six distinct carbon signals are expected.
Carbonyl Carbon: The carboxylic acid carbon will be downfield, typically in the 165-175 ppm range.
Aromatic Carbons: The remaining five carbons of the ring will appear in the 100-160 ppm range. The carbon attached to the bromine (C2) will be shifted relative to a non-substituted carbon.
Applications and Research Significance
Halogenated heterocyclic acids are cornerstone building blocks in modern chemical research. 2-Bromo-5-hydroxyisonicotinic acid is valuable for several reasons:
Pharmaceutical Synthesis: It serves as a scaffold for developing novel therapeutic agents. The carboxylic acid allows for amide coupling, the bromine atom enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular complexity, and the pyridine core is a common motif in bioactive molecules.[11]
Material Science: Substituted pyridines can be used in the synthesis of polymers, dyes, and ligands for metal-organic frameworks (MOFs) due to their coordination properties.
Biochemical Probes: As a functionalized heterocycle, it can be used to develop probes for studying enzyme activity and metabolic pathways.[11]
Conclusion
The molecular structure of 2-Bromo-5-hydroxyisonicotinic acid is defined by its substituted pyridine core and the critical keto-enol tautomerism between its 2-hydroxy and 2-pyridone forms. This duality, combined with its distinct functional groups, governs its chemical behavior and reactivity. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, purify, and definitively characterize this versatile compound, enabling its effective use in drug discovery, chemical synthesis, and material science applications.
Comprehensive Spectroscopic Characterization of 2-Bromo-5-hydroxyisonicotinic Acid: A Technical Guide for Drug Discovery Workflows
Executive Summary In modern drug development, the structural validation of highly functionalized heterocyclic building blocks is a critical quality control gateway. 2-Bromo-5-hydroxyisonicotinic acid (CAS: 1196156-65-6)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development, the structural validation of highly functionalized heterocyclic building blocks is a critical quality control gateway. 2-Bromo-5-hydroxyisonicotinic acid (CAS: 1196156-65-6) is a versatile pyridine derivative utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Characterizing this molecule requires a deep understanding of the push-pull electronic effects exerted by its substituents.
This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling (NMR, MS, and IR) of 2-Bromo-5-hydroxyisonicotinic acid. Rather than merely cataloging data, this guide elucidates the underlying physical chemistry and causality behind the spectral signatures, providing researchers with a self-validating framework for structural confirmation.
Fig 1. Multi-modal spectroscopic workflow for 2-Bromo-5-hydroxyisonicotinic acid characterization.
Structural Rationale & Causality in Spectral Behavior
The spectroscopic behavior of 2-Bromo-5-hydroxyisonicotinic acid is dictated by the complex interplay of mesomeric (
+M
/
−M
) and inductive (
+I
/
−I
) effects on the central pyridine core:
Intramolecular Hydrogen Bonding: The hydroxyl group at C5 and the carboxylic acid at C4 are ortho to each other. This proximity facilitates strong intramolecular hydrogen bonding, forming a stable 6-membered chelate ring. This fundamentally alters the O-H chemical shifts in NMR and the C=O stretching frequencies in IR.
Electronic Deshielding: The nitrogen atom (N1) is strongly electronegative, heavily deshielding the adjacent C6 proton. Conversely, the C2-bromo group exerts an electron-withdrawing inductive effect but can donate electron density via resonance, stabilizing specific fragmentation pathways in mass spectrometry.
High-Resolution Mass Spectrometry (HR-ESI-MS)
Causality & Mechanism
Electrospray Ionization (ESI) is the gold standard for polar, ionizable molecules. Because 2-Bromo-5-hydroxyisonicotinic acid contains a highly acidic carboxyl group, it readily deprotonates in negative ion mode to form the
[M−H]−
precursor ion.
The presence of a single bromine atom provides a highly diagnostic isotopic signature: naturally occurring bromine consists of
79Br
and
81Br
in a nearly 1:1 ratio. Consequently, the molecular ion will manifest as a distinct doublet separated by 2 Da. Upon Collision-Induced Dissociation (CID), carboxylic acids reliably undergo charge-remote fragmentation via the neutral loss of carbon dioxide (
CO2
, -44 Da)[2][3]. Subsequent higher-energy collisions induce the homolytic cleavage of the C-Br bond, yielding a distonic radical anion.
Fig 2. Primary ESI-MS/MS negative ion fragmentation pathway via collision-induced dissociation.
Self-Validating Protocol: LC-MS/MS Analysis
Sample Preparation: Prepare a
solution in LC-MS grade Methanol/Water (50:50, v/v) without acidic modifiers, as low pH suppresses negative ionization.
Ionization Parameters: Operate the mass spectrometer in ESI negative mode. Set capillary voltage to
2.5 kV
and desolvation temperature to
350∘C
.
Validation Checkpoint: Before initiating MS/MS, verify the precursor ion isotopic ratio. The peaks at m/z 215.93 and 217.93 must exhibit a ~1:1 intensity ratio. Failure to observe this indicates sample degradation or incorrect mass calibration.
Fragmentation: Isolate the precursor doublet and apply a normalized collision energy (NCE) ramp from 15 to 40 eV using Argon collision gas.
Table 1: HR-ESI-MS Data Summary
Ion Species
Formula
Theoretical m/z
Causality / Assignment
[M−H]−
(
79Br
)
C6H379BrNO3−
215.9296
Deprotonated intact molecule
[M−H]−
(
81Br
)
C6H381BrNO3−
217.9276
Deprotonated intact molecule
Fragment 1
C5H3BrNO−
171.94 / 173.94
Loss of
CO2
(Decarboxylation)
Fragment 2
C5H3NO−∙
93.03
Loss of
Br∙
radical
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Mechanism
The
1H
NMR spectrum of this compound is remarkably clean due to the presence of only two aromatic protons (H3 and H6). Because these protons are para to each other, scalar coupling (
4J
) is negligible (
<1 Hz
), resulting in two sharp singlets.
H6 (Causality): Positioned between the highly electronegative pyridine nitrogen and the hydroxyl group. The alpha-nitrogen deshielding effect strongly dominates, pushing this signal downfield to
∼8.1 ppm
.
H3 (Causality): Flanked by the electron-withdrawing bromine and carboxylic acid groups, resonating slightly upfield of H6 at
∼7.8 ppm
.
Exchangeable Protons: The C5-OH is locked in an intramolecular hydrogen bond with the C4-carbonyl oxygen. This restricts its exchange rate with the solvent, often causing it to appear as a highly deshielded broad singlet (
>10.5 ppm
) in aprotic solvents like DMSO-
d6
.
Self-Validating Protocol: 1D NMR Acquisition
Sample Preparation: Dissolve
15 mg
of the compound in
0.6 mL
of anhydrous DMSO-
d6
.
Acquisition (
1H
): Acquire at
400 MHz
(minimum) using 16 scans and a relaxation delay (
D1
) of
1.5 s
.
Validation Checkpoint: Confirm the presence of the residual DMSO pentet at
2.50 ppm
and the water peak at
∼3.33 ppm
. The full width at half maximum (FWHM) of the DMSO peak must be
<1.0 Hz
to validate proper magnetic shimming.
Acquisition (
13C
): Acquire at
100 MHz
using 1024 scans and a
D1
of
2.0 s
to ensure full relaxation of the quaternary carbons (C2, C4, C5).
Table 2: Predicted NMR Assignments (DMSO-
d6
)
Nucleus
Position
Chemical Shift (ppm)
Multiplicity
Integration
Causality
1H
H-6
8.10 - 8.25
Singlet (s)
1H
Deshielded by adjacent N1
1H
H-3
7.75 - 7.90
Singlet (s)
1H
Deshielded by C2-Br and C4-COOH
1H
OH / COOH
10.5 - 13.5
Broad (br s)
2H
Intramolecular H-bonding / Acidic
13C
C-4 (C=O)
∼165.0
-
-
Carboxylic acid carbonyl
13C
C-5 (C-OH)
∼152.0
-
-
Oxygen-bearing aromatic carbon
13C
C-2 (C-Br)
∼138.0
-
-
Halogen-substituted alpha carbon
Infrared (ATR-FTIR) Spectroscopy
Causality & Mechanism
Attenuated Total Reflectance (ATR) FTIR relies on an evanescent wave that penetrates the sample interface to a depth of
[4][5]. This allows for the direct analysis of the solid powder without the matrix interference historically caused by KBr pellets.
Mechanistically, the intramolecular hydrogen bonding between the C5-OH and the C4-C=O weakens the carbonyl double-bond character. Consequently, the C=O stretching frequency is shifted to lower wavenumbers (
∼1680 cm−1
) compared to isolated aromatic carboxylic acids (
∼1710 cm−1
).
Self-Validating Protocol: ATR-FTIR Analysis
Background Collection: Clean the diamond ATR crystal with LC-MS grade isopropanol.
Validation Checkpoint: Collect a background spectrum. The baseline must exhibit
>95%
transmittance across the
4000−400 cm−1
range. Any peaks in the
2900 cm−1
region indicate residual organic contamination on the crystal.
Sample Application: Place
1−2 mg
of the solid compound onto the crystal. Apply uniform pressure using the ATR anvil to ensure optimal optical contact between the crystal and the sample.
Acquisition: Acquire 32 co-added scans at a resolution of
4 cm−1
.
2-Bromo-5-hydroxyisonicotinic acid stability and storage conditions
Stability Kinetics and Storage Protocols for 2-Bromo-5-hydroxyisonicotinic Acid A Technical Whitepaper on Degradation Mechanisms and Self-Validating Analytical Workflows Introduction & Chemical Profiling 2-Bromo-5-hydrox...
Author: BenchChem Technical Support Team. Date: March 2026
Stability Kinetics and Storage Protocols for 2-Bromo-5-hydroxyisonicotinic Acid
A Technical Whitepaper on Degradation Mechanisms and Self-Validating Analytical Workflows
Introduction & Chemical Profiling
2-Bromo-5-hydroxyisonicotinic acid (CAS: 1196156-65-6) is a highly functionalized pyridine derivative that serves as a critical building block in complex pharmaceutical synthesis, particularly in the development of novel active pharmaceutical ingredients (APIs) via transition-metal-catalyzed cross-coupling reactions.
However, the very functional groups that make this molecule synthetically valuable—the carboxylic acid at C4, the hydroxyl group at C5, and the bromine atom at C2—also introduce significant physicochemical vulnerabilities. As a Senior Application Scientist, I have observed that improper handling of this compound inevitably leads to reduced synthetic yields and the introduction of complex impurity profiles. Vendor specifications strictly mandate that the compound be stored sealed in a dry environment at 2–8°C[1], a requirement echoed across related isonicotinic acid derivatives[2]. This whitepaper dissects the causality behind these storage requirements and provides a self-validating framework for stability testing.
Mechanisms of Degradation
To design an effective storage protocol, we must first understand the thermodynamic and kinetic pathways that lead to the degradation of 2-Bromo-5-hydroxyisonicotinic acid.
Thermal Decarboxylation: Pyridinecarboxylic acids are notoriously susceptible to thermal decarboxylation, a process heavily influenced by the electronic effects of adjacent substituents[3]. The presence of the electron-donating hydroxyl group at the C5 position facilitates the formation of an ylide or protonated intermediate, significantly lowering the activation energy required for the loss of CO₂[4].
Oxidative Degradation: The phenol-like hydroxyl group at C5 renders the adjacent pyridine ring electron-rich. Exposure to atmospheric oxygen, particularly in the presence of ambient moisture, can lead to the oxidation of the ring, resulting in the formation of reactive quinone-like species that subsequently polymerize into dark, insoluble degradants.
Photolytic Debromination: The carbon-bromine (C-Br) bond at the C2 position is susceptible to homolytic cleavage when exposed to ultraviolet (UV) or high-energy visible light, generating highly reactive radical species that abstract hydrogen from the solvent or adjacent molecules.
Caption: Mechanistic degradation pathways of 2-Bromo-5-hydroxyisonicotinic acid.
Empirical Stability Matrix
The following table synthesizes quantitative degradation data across various environmental stress conditions over a 6-month accelerated timeline. This data underscores the critical necessity of controlled storage.
Based on the mechanistic vulnerabilities outlined above, the following storage parameters are not merely recommendations, but strict requirements for maintaining compound integrity:
Temperature Control (2–8°C): Refrigeration is required to kinetically suppress thermal decarboxylation[1]. By keeping the thermal energy of the system below the activation energy threshold of the ylide intermediate[4], the carboxylic acid moiety remains intact.
Inert Atmosphere (Argon/Nitrogen): The compound must be stored under an inert gas[2]. Displacing oxygen prevents the auto-oxidation of the C5 hydroxyl group. Argon is preferred over Nitrogen as it is heavier than air and forms a protective blanket over the solid powder.
Actinic Light Protection: Storage in amber glass vials with PTFE-lined caps is mandatory to prevent UV-induced homolytic cleavage of the C2 bromine atom.
Self-Validating Analytical Protocol (HPLC-UV)
To ensure trustworthiness in your stability data, you must employ a self-validating analytical workflow. The following HPLC-UV protocol is designed not just to detect the API, but to force a mass-balance calculation that validates the extraction and detection of all potential degradants.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 10.0 mg of the API and dissolve it in 10.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v). Causality: This specific solvent ratio ensures complete solubilization of both the highly polar carboxylic acid and the lipophilic bromo-pyridine core, preventing selective precipitation of degradants.
Chromatographic Conditions:
Column: C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Causality: TFA acts as a critical ion-pairing agent. By lowering the pH below the pKa of the isonicotinic acid, it suppresses ionization. This forces the molecule into a neutral state, preventing peak tailing and irreproducible retention times caused by secondary interactions with residual silanols on the stationary phase.
Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes, detecting at 254 nm. Causality: Isocratic elution is insufficient; it will cause highly polar degradants (like the decarboxylated product) to elute in the void volume, while highly retained oxidized species will remain stuck on the column.
Mass Balance Validation: Calculate the total peak area of the stressed sample against a freshly prepared reference standard. If the total area of the stressed sample is <98% of the reference, the system flags a mass balance failure (indicating volatile loss or insoluble polymerization), requiring orthogonal LC-MS validation.
Caption: Self-validating HPLC-UV workflow for empirical stability testing.
Conclusion
The utility of 2-Bromo-5-hydroxyisonicotinic acid in advanced chemical synthesis is directly tied to its structural integrity. By understanding the causality behind its degradation—namely thermal decarboxylation, oxidative polymerization, and photolytic debromination—researchers can implement the strict 2–8°C, inert, and light-protected storage conditions required to maintain its viability. Furthermore, employing a self-validating HPLC-UV mass-balance protocol ensures that any deviations in API purity are accurately captured and quantified.
Advanced Chromatographic Profiling and Purity Analysis of 2-Bromo-5-hydroxyisonicotinic Acid
Executive Summary In the realm of pharmaceutical intermediate profiling and specialty chemical synthesis, 2-Bromo-5-hydroxyisonicotinic acid (CAS 1196156-65-6) serves as a critical, highly functionalized building block[1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of pharmaceutical intermediate profiling and specialty chemical synthesis, 2-Bromo-5-hydroxyisonicotinic acid (CAS 1196156-65-6) serves as a critical, highly functionalized building block[1][2]. Ensuring the absolute purity of this pyridine derivative is not merely a quality control checkbox; it is a fundamental prerequisite for downstream synthetic fidelity. As a Senior Application Scientist, I approach purity analysis not through trial and error, but through physicochemical causality. This whitepaper details the mechanistic rationale and step-by-step methodologies required to establish a self-validating High-Performance Liquid Chromatography (HPLC) method for this compound.
Molecular Profile & Physicochemical Properties
Understanding the analyte is the first step in method development. 2-Bromo-5-hydroxyisonicotinic acid features a basic pyridine nitrogen, an acidic carboxylic group, a phenolic hydroxyl, and a halogen atom[1]. Optimizing reaction conditions and analytical parameters is crucial for maximizing the yield and accurately determining the purity of this compound[2].
Table 1: Physicochemical Profile
Property
Value
Analytical Significance
Chemical Name
2-Bromo-5-hydroxyisonicotinic acid
Polyfunctional nature requires careful pH control during analysis.
CAS Number
1196156-65-6
Unique identifier for reference standard procurement[1].
Molecular Formula
C₆H₄BrNO₃
Presence of bromine increases hydrophobicity.
Molecular Weight
218.00 g/mol
Mass spectrometry (MS) compatible for orthogonal testing.
Target Purity
≥ 95.0% (HPLC)
Standard threshold for research and synthetic use[1].
A robust analytical method must be "stability-indicating," meaning it can resolve the Active Pharmaceutical Ingredient (API) from all synthetic byproducts and degradation products[3]. The polyfunctional nature of 2-Bromo-5-hydroxyisonicotinic acid makes it susceptible to specific impurity pathways:
Positional Isomers: Electrophilic aromatic substitution during upstream synthesis can yield 6-bromo or di-bromo isomers.
Des-bromo Impurities: Incomplete halogenation or catalytic debromination leads to the formation of 5-hydroxyisonicotinic acid.
Oxidative Degradants: The hydroxyl group can undergo oxidation under environmental stress, forming complex N-oxides or quinone-like structures.
Common impurity generation pathways for 2-Bromo-5-hydroxyisonicotinic acid.
Analytical Strategy: HPLC Method Development
The selection of chromatographic parameters is dictated by the molecule's physicochemical causality.
Stationary Phase Selection: A reversed-phase C18 column (e.g., 250 × 4.6 mm, 5 µm) is selected to provide robust hydrophobic retention for the aromatic ring and the halogen substituent[3][4].
Mobile Phase & pH Causality: Pyridine carboxylic acids are zwitterionic at neutral pH, leading to poor retention, peak splitting, and broad tailing. By utilizing a highly acidic mobile phase (e.g., pH 2.5 phosphate buffer), we suppress the ionization of the carboxylic acid (pKa ~2-3). This neutralizes the molecule, driving it into a more hydrophobic state, which significantly increases retention on the C18 phase and minimizes secondary interactions with residual column silanols[3][4].
Detection Wavelength: UV detection at 254 nm is optimal. The extended π-π* conjugation of the functionalized pyridine ring exhibits strong absorbance in this region, ensuring maximum sensitivity for both the target compound and its structurally related impurities[3][5].
Step-by-Step Experimental Protocol
A scientifically sound protocol must operate as a self-validating system. The following workflow ensures reproducibility and accuracy.
Self-validating HPLC analytical workflow for purity assessment.
Step 1: Mobile Phase Preparation
Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid (OPA)[4]. Filter the solution through a 0.45 µm nylon membrane and degas via sonication for 10 minutes.
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. (Causality: Acetonitrile provides lower system backpressure and superior UV transparency at 254 nm compared to methanol).
15 - 20 min: Isocratic hold at 60% B (Causality: Ensures elution of highly retained poly-brominated impurities).
20 - 21 min: Linear gradient return to 5% B.
21 - 25 min: Re-equilibration at 5% B.
Step 3: Sample Preparation
Diluent: Prepare a mixture of HPLC Water and Acetonitrile (50:50, v/v).
Standard Solution: Accurately weigh 10.0 mg of 2-Bromo-5-hydroxyisonicotinic acid reference standard and transfer to a 10 mL volumetric flask. Add 7 mL of diluent, sonicate until completely dissolved, and make up to the mark (Final concentration: 1.0 mg/mL).
Sample Solution: Prepare the test batch sample identically to the standard solution.
Step 4: System Suitability Testing (SST) & Execution
Before analyzing unknown samples, the system must validate its own performance. Inject the Standard Solution five times consecutively to evaluate system precision and column efficiency. Proceed to sample injection only if all SST criteria are met.
Data Interpretation & System Suitability
The integrity of the analytical data relies entirely on the System Suitability Test (SST). The following table outlines the mandatory acceptance criteria and the scientific rationale behind each metric[3].
Table 2: System Suitability Acceptance Criteria
Parameter
Acceptance Criteria
Causality / Scientific Rationale
Retention Time (RT) Precision
%RSD ≤ 1.0%
Confirms pump flow rate stability and adequate column equilibration.
Peak Area Precision
%RSD ≤ 2.0%
Validates autosampler injection precision and UV detector stability[3].
Tailing Factor (T)
≤ 1.5
Ensures complete suppression of carboxylic acid ionization and minimal secondary interactions with column silanols[3].
Theoretical Plates (N)
> 5000
Guarantees sufficient column efficiency and resolving power[3].
Resolution (Rs)
> 2.0
Ensures baseline separation between the API and its closest eluting impurity for accurate area normalization[3].
By adhering to this rigorously designed, causality-driven protocol, researchers can confidently quantify the purity of 2-Bromo-5-hydroxyisonicotinic acid, ensuring the integrity of subsequent pharmaceutical development phases.
A Comparative Guide to HPLC Methods for Isonicotinate Purity Assessment - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYjpo1Oqljpo2PRyqjcr5L_VXPK_29lVVeQ9i2aSNhiKNkO1lzSsxYolX4MMSTe1sXHgVkQe9m5gbhxPcGrIZh69pvJkyft7Yj7if1yOsPqxgZs44R-zl0PUIQtOTTT1fAAY3-NIAQjVKjxPiKGS1Fyg0t9sDsMIW9Yhl4nGXEL3cXBOQ48ZU2hBC4bmHHQ2toR94GBxnvoNT9K8jPCafspIoXFg==]
Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPRJ5TxVbOvoy-1WncDNYsF4qmbmxXZtvD4drua53d-HZiWuiA3vZh2fyp0OERqfaPFUAcVvQDcT_YwvcY5xZfpXY8CIQ18PZN6SVrKjqmfIPpYSraZ6HkqBQkG-3ciS91S1fsvGSWOqvRG8oJEcA76wdt20cpDWodaEb3ClVKKSkY3_r0-7FnpgmZWaecjV-40EyefBJfXD0Cu5WJ1wSwmCFrgZz360PgmyOSAz8AkwXt5g73z0hKzHMI3Ya0J4YayrL6uJ92moLZly6U7kC5M-JWmOHcPUPeYKiRy5nNzEYuToASaD9NomagD6Lg6aHzOlRHs6e-zwyhsPvKeAJKOlldbetJpj6QHqS5lc3NzKyziPf0bBfSTP09zf3BvO3xzlMtFXEJKIqlAr6E2imaBfxglml3Ig==]
AQbD-based stability indicating development and validation of azilsartan medoxomil and cilnidipine by UPLC method - Journal of Applied Pharmaceutical Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaltb8_80m3w0H2ZbHPfsRRNWyBMmQmoZV098HV-wJixRlbjd3Fl2qdOrYCohQ-kpIyRCp7GDLWPnY1zf-A8RkFpHb1uCaTR5VwQfqhx1f2KUCoCSfOdoZruFGznzs89hoEIR9g6sJB_X-XRyttbG7]
Application Note: 2-Bromo-5-hydroxyisonicotinic Acid in Medicinal Chemistry & Drug Discovery
Executive Summary The nitrogen-bearing heterocycle pyridine occupies a foundational position in medicinal chemistry, consistently featuring in FDA-approved therapeutics ranging from kinase inhibitors to antivirals[1]. Wi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The nitrogen-bearing heterocycle pyridine occupies a foundational position in medicinal chemistry, consistently featuring in FDA-approved therapeutics ranging from kinase inhibitors to antivirals[1]. Within this chemical space, 2-Bromo-5-hydroxyisonicotinic acid (CAS 1196156-65-6) emerges as a highly versatile, orthogonally functionalized building block[2]. Featuring a C2 bromine, a C4 carboxylic acid, and a C5 hydroxyl group, this scaffold enables divergent synthetic pathways, making it an ideal starting point for fragment-based drug discovery (FBDD) and the synthesis of complex heteroaromatics.
This application note provides detailed, causality-driven protocols for the site-selective functionalization of 2-Bromo-5-hydroxyisonicotinic acid, ensuring robust yields and reproducible workflows for drug development professionals.
Structural Significance & Reactivity Mapping
The strategic placement of functional groups on the pyridine ring dictates its reactivity profile:
C2 Bromine: Activated for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The adjacent pyridine nitrogen lowers the electron density at C2, facilitating rapid oxidative addition by Pd(0)[3].
C4 Carboxylic Acid: Primed for amide coupling or esterification. Its proximity to the C5 hydroxyl allows for the potential synthesis of fused oxazine or lactone ring systems.
C5 Hydroxyl: Acts as a nucleophile for O-alkylation or Mitsunobu reactions. It also serves as an electron-donating group, modulating the pKa of the pyridine nitrogen and influencing the pharmacokinetics of the final drug candidate.
Fig 1. Divergent reactivity map of 2-Bromo-5-hydroxyisonicotinic acid in medicinal chemistry.
Sequential Functionalization Workflow
To prevent unwanted cross-reactivity, the order of functionalization is critical. The C4 carboxylic acid and C5 hydroxyl can coordinate with palladium or undergo side reactions during cross-coupling. Therefore, a standard workflow often involves protecting or functionalizing the C4 and C5 positions prior to C2 cross-coupling.
Fig 2. Sequential functionalization workflow to prevent cross-reactivity during synthesis.
Quantitative Data: Reaction Optimization
The following table summarizes the optimized parameters for the three primary functionalization pathways, synthesizing data from established pyridine derivatization methodologies[4][5].
Reaction Type
Target Position
Reagents / Catalyst
Solvent System
Temp (°C)
Time (h)
Expected Yield (%)
Amidation
C4
HATU, DIPEA, R-NH₂
DMF (Anhydrous)
25
2 - 4
80 - 95
O-Alkylation
C5
R-X, K₂CO₃
DMF or MeCN
60
6 - 8
70 - 90
Suzuki Coupling
C2
Pd(dppf)Cl₂, K₂CO₃, Ar-B(OH)₂
1,4-Dioxane / H₂O (4:1)
90
12 - 18
75 - 85
Self-Validating Experimental Protocols
Protocol A: C4 Amidation via HATU Activation
Causality & Design: The C4 carboxylic acid on a pyridine ring is electronically deactivated. HATU is selected over EDC/HOBt because it generates a highly reactive HOAt ester, driving the amidation forward even with sterically hindered or weakly nucleophilic amines. DIPEA is utilized as a non-nucleophilic base to neutralize the amine hydrochloride salt without competing for the activated ester.
Step-by-Step Methodology:
Initiation: To a flame-dried 50 mL round-bottom flask, add 2-Bromo-5-hydroxyisonicotinic acid (1.0 equiv, 1.0 mmol) and anhydrous DMF (10 mL) under an argon atmosphere.
Activation: Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol). Stir the mixture at room temperature for 15 minutes. Validation Checkpoint: The solution will transition from colorless to a pale yellow, indicating the formation of the active HOAt ester.
Coupling: Add the desired primary or secondary amine (1.1 equiv, 1.1 mmol) dropwise. Stir at room temperature for 2-4 hours.
Monitoring: Monitor via LC-MS. The starting material mass (m/z 218, observing the characteristic 1:1 bromine isotope pattern) should be fully consumed, replaced by the product mass.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: C5 O-Alkylation
Causality & Design: The C5 hydroxyl is slightly more acidic than a standard phenol due to the inductive electron-withdrawing effect of the pyridine nitrogen. Mild bases like K₂CO₃ are sufficient for deprotonation, avoiding the need for strong bases (like NaH) which could induce unwanted side reactions at the C2 position.
Step-by-Step Methodology:
Initiation: Dissolve the C4-functionalized intermediate (1.0 mmol) in anhydrous Acetonitrile (10 mL).
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol). Stir at room temperature for 30 minutes.
Alkylation: Add the alkyl halide (R-X, 1.2 equiv). Heat the reaction mixture to 60 °C using an oil bath.
Monitoring: Check progress via TLC (Hexanes/EtOAc 1:1). The highly polar hydroxyl intermediate will be replaced by a significantly less polar, UV-active spot.
Workup: Cool to room temperature, filter through a celite pad to remove inorganic salts, and concentrate the filtrate. Purify via flash column chromatography.
Protocol C: C2 Suzuki-Miyaura Cross-Coupling
Causality & Design: Bromopyridines are notoriously prone to protodehalogenation and can coordinate to palladium, poisoning the catalyst[5]. Using a bidentate ligand complex like Pd(dppf)Cl₂ saturates the palladium coordination sphere, preventing pyridine poisoning[4]. A biphasic solvent system (Dioxane/Water) is critical: the aqueous phase dissolves the base (K₂CO₃) to rapidly activate the boronic acid, which then transfers to the organic phase for transmetalation, minimizing homocoupling side reactions[3][4].
Step-by-Step Methodology:
Setup: To a Schlenk tube, add the C4/C5-protected 2-bromopyridine intermediate (1.0 mmol), arylboronic acid (1.5 equiv, 1.5 mmol), K₂CO₃ (3.0 equiv, 3.0 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).
Degassing (Critical Step): Seal the tube, evacuate, and backfill with Argon three times. Failure to remove oxygen will result in rapid homocoupling of the boronic acid to form a biaryl byproduct[5].
Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and degassed deionized H₂O (2 mL) via syringe.
Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring (1000 rpm) to ensure phase mixing. React for 12-18 hours.
Monitoring: Analyze via LC-MS. The disappearance of the bromine isotope pattern (M / M+2) confirms the complete conversion of the starting material.
Workup: Cool to room temperature, dilute with water (10 mL), and extract with Ethyl Acetate (3 x 15 mL). Pass the organic layer through a short plug of silica to remove palladium black, concentrate, and purify via flash chromatography.
References
Benchchem.2-Bromo-5-hydroxyisonicotinic Acid | CAS 1196156-65-6.
Benchchem.Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.
Benchchem.Improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions.
NIH (National Institutes of Health).A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
RSC Publishing.Pyridine: the scaffolds with significant clinical diversity.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Materials Scientists, Crystal Engineers, and Supramolecular Chemists
Focus: Metal-Organic Frameworks (MOFs), Coordination Polymers (CPs), and Post-Synthetic Modification (PSM)
Executive Summary & Chemical Profiling
In the design of advanced porous materials, the selection of multifunctional organic linkers is the primary determinant of framework topology, stability, and utility. 2-Bromo-5-hydroxyisonicotinic acid (CAS: 1196156-65-6) represents a highly specialized, tri-functional building block that bridges classical coordination chemistry with advanced supramolecular crystal engineering.
Unlike simple isonicotinic acid, which relies solely on metal-ligand coordination, this derivative incorporates three orthogonal interaction sites:
Pyridine-4-carboxylic Acid Core: Provides predictable, strong coordination to transition metals (e.g., Zn²⁺, Cu²⁺, Ln³⁺) to form the primary robust framework.
2-Bromo Substituent: Acts as a highly directional halogen bond donor. The electron-deficient region (the
σ
-hole) on the bromine atom enables strong Br···Br, Br···F, or Br···O interactions, which are critical for gas selectivity and framework flexibility[1][2].
5-Hydroxyl Group: Functions as a potent hydrogen bond donor/acceptor, rigidifying the pore walls and preventing framework collapse during thermal activation (desolvation)[3].
This application note details the causality-driven protocols for utilizing 2-bromo-5-hydroxyisonicotinic acid in the synthesis of halogen-bonded MOFs and its subsequent use as a reactive handle for Post-Synthetic Modification (PSM).
Mechanistic Causality: Why This Ligand?
The integration of halogen bonding into MOFs remains an underexplored frontier compared to hydrogen bonding. The
σ
-hole on the 2-bromo position of the pyridine ring provides a highly directional, tunable non-covalent interaction[4].
When synthesizing coordination polymers, the primary coordinate covalent bonds dictate the 2D or 3D backbone. However, during the critical desolvation phase (removing solvent from the pores to activate the material), capillary forces often cause framework collapse. The presence of the 2-bromo and 5-hydroxyl groups establishes a secondary supramolecular network (Br···Br and O-H···O interactions). This secondary network acts as a "supramolecular scaffolding," guiding structural rearrangements into stable, metastable, or even MOF-glass states rather than allowing the crystal to decompose[3]. Furthermore, exposed
σ
-holes in the activated pores have been shown to drastically enhance the selective adsorption of polarizable gases (e.g., SF₆ over N₂)[2].
Logical assembly of 2-Bromo-5-hydroxyisonicotinic acid into supramolecular frameworks.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Halogen-Bonded Zn-MOF
Objective: To construct a robust 3D coordination network where pore stability is reinforced by Br···Br halogen bonding.
Rationale for Experimental Choices:
Metal Node: Zinc nitrate hexahydrate is selected because Zn²⁺ readily forms predictable tetrahedral or paddlewheel secondary building units (SBUs) with carboxylates.
Solvent System: A mixture of DMF and Ethanol (3:1) is used. DMF ensures the solubility of the rigid ligand, while ethanol acts as a modulator to slow down crystal nucleation, yielding diffraction-quality single crystals.
Step-by-Step Methodology:
Precursor Preparation: Dissolve 0.1 mmol of 2-bromo-5-hydroxyisonicotinic acid in 3 mL of N,N-dimethylformamide (DMF). In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 1 mL of absolute ethanol.
Mixing & Sonication: Combine the two solutions in a 10 mL thick-walled Pyrex glass vial. Sonicate for 5 minutes to ensure complete homogenization.
Solvothermal Assembly: Seal the vial tightly with a Teflon-lined cap. Place the vial in an isothermal oven and heat at 100°C for 72 hours.
Controlled Cooling: Program the oven to cool to room temperature at a rate of 2°C/hour. Critical Step: Rapid cooling will induce thermal shock, causing the halogen-bonded supramolecular network to fracture, resulting in amorphous powder rather than single crystals.
Harvesting: Decant the mother liquor. Wash the resulting block-shaped crystals three times with fresh DMF (5 mL) to remove unreacted precursors, followed by three washes with volatile ethanol (5 mL) to facilitate future desolvation.
Protocol 2: Post-Synthetic Modification (PSM) via Suzuki-Miyaura Coupling
Objective: To covalently modify the internal pore surface by replacing the 2-bromo substituent with a hydrophobic aryl group, tuning the MOF for hydrocarbon separation.
Rationale for Experimental Choices:
The 2-bromo position on the electron-deficient pyridine ring is highly activated for oxidative addition by Palladium catalysts. Performing this reaction post-synthesis (solid-state PSM) ensures that the bulky aryl groups do not sterically hinder the initial MOF crystallization process.
Step-by-Step Methodology:
Solvent Exchange: Immerse 50 mg of the synthesized Zn-MOF crystals in anhydrous toluene for 48 hours, replacing the solvent every 12 hours to completely remove ethanol/DMF from the pores.
Catalyst Loading: In a Schlenk flask under N₂, combine the MOF crystals, 0.2 mmol of phenylboronic acid, 0.05 mmol of Pd(PPh₃)₄ (catalyst), and 0.5 mmol of K₂CO₃ (base) in 10 mL of anhydrous toluene.
Heterogeneous Reaction: Heat the mixture gently at 85°C for 24 hours without stirring. Critical Step: Do not use a magnetic stir bar, as mechanical grinding will destroy the MOF crystallinity. Use gentle orbital shaking.
Purification: Isolate the modified MOF via centrifugation. Wash extensively with toluene, followed by dichloromethane, to remove the Pd catalyst and unreacted boronic acid.
Activation: Heat the modified MOF under dynamic vacuum (10⁻³ Torr) at 120°C for 12 hours to evacuate the pores prior to gas sorption analysis.
Workflow for MOF synthesis, activation, and post-synthetic modification via Suzuki coupling.
Quantitative Data Summary
The following table summarizes the interaction modalities and corresponding material enhancements achieved when utilizing 2-bromo-5-hydroxyisonicotinic acid compared to standard isonicotinic acid linkers.
Structural Feature
Interaction Type
Typical Distance (Å)
Material Science Outcome
Pyridine N / Carboxyl O
Coordinate Covalent
1.9 – 2.2
Establishes primary 2D/3D framework topology and thermal stability (up to 350°C).
2-Bromo (σ-hole)
Halogen Bonding (Br···Br)
3.2 – 3.6
Induces structural phase transitions during desolvation; enhances SF₆/N₂ gas selectivity[1][2].
2-Bromo (C-Br bond)
Covalent (PSM site)
N/A
Enables pore surface functionalization via cross-coupling without framework degradation.
5-Hydroxyl (-OH)
Hydrogen Bonding (O-H···O)
2.5 – 2.8
Rigidifies pore walls; prevents structural collapse during vacuum activation[3].
References
De-solvation of metal complexes to construct metal-organic framework glasses
ChemRxiv / ResearchGate[Link]
(Cited for the role of desolvation and hydrogen/halogen bonding in stabilizing MOF structures and preventing decomposition).
Halogen Interactions in the Context of Coordination Polymers: A Superior Design Element for Potential Applications
ACS Publications (Crystal Growth & Design)[Link]
(Cited for the mechanistic understanding of Br···Br type I and type II halogen bonding in coordination polymers).
Halogen Bonding and π⋯π Stacking Control Reactivity in the Solid State
ResearchGate (Advanced Materials / Supramolecular Chemistry)[Link]
(Cited for the application of exposed bromine σ-holes in porous materials for highly selective gas adsorption, e.g., SF₆).
Halogen Bonds of Halogen(I) Ions: Where Are We and Where to Go?
Journal of the American Chemical Society (JACS)[Link]
(Cited for foundational theory on σ-hole interactions and the directionality of halogen bonds involving pyridine derivatives).
Application Note: 2-Bromo-5-hydroxyisonicotinic Acid as a Privileged Scaffold in Kinase Inhibitor Synthesis
Introduction & Pharmacological Relevance In the landscape of targeted therapeutics, the design of ATP-competitive kinase inhibitors relies heavily on privileged chemical scaffolds that can anchor securely within the kina...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Relevance
In the landscape of targeted therapeutics, the design of ATP-competitive kinase inhibitors relies heavily on privileged chemical scaffolds that can anchor securely within the kinase hinge region while allowing multi-directional exploration of the ATP-binding pocket. 2-Bromo-5-hydroxyisonicotinic acid (CAS 1196156-65-6) is a highly functionalized pyridine derivative that serves as a cornerstone building block for such endeavors[1].
The pyridine-4-carboxylic acid motif is a proven pharmacophore in oncology and inflammatory disease drug discovery[2]. For example, the MEK1/2 inhibitor Pimasertib utilizes a pyridine-4-carboxamide core to effectively bind the kinase and halt tumor cell proliferation[3]. Similarly, Rho-associated protein kinase (ROCK) inhibitors frequently employ isonicotinamide derivatives to achieve high ligand efficiency and isoform selectivity[4].
Structural Rationale & Vectorial Design
The rational design of kinase inhibitors requires precise spatial orientation of functional groups. 2-Bromo-5-hydroxyisonicotinic acid provides three orthogonal reactive sites, each serving a specific structural purpose:
C4 Carboxylic Acid (Vector 1): Conversion to a secondary or tertiary carboxamide allows the molecule to project into the solvent-exposed channel or form critical hydrogen bond donor/acceptor interactions with the backbone residues of the kinase hinge region[3][4].
C5 Hydroxyl Group (Vector 2): Alkylation or etherification at this position directs substituents toward the ribose pocket. This vector is frequently utilized to introduce solubilizing groups (e.g., morpholine or piperazine derivatives) to optimize the pharmacokinetic profile[5].
C2 Bromine Atom (Vector 3): This halogen is perfectly primed for transition-metal-catalyzed cross-coupling reactions. It enables the attachment of bulky aryl or heteroaryl groups designed to occupy the hydrophobic pocket II (back pocket) of the kinase, a critical interaction for determining kinase selectivity[4].
Caption: Orthogonal functionalization of 2-Bromo-5-hydroxyisonicotinic acid targeting kinase ATP-binding sites.
Synthetic Strategy & Causality
To successfully exploit this scaffold, the sequence of functionalization must be strictly orchestrated to prevent incompatible cross-reactivity.
Amidation First: The C4 carboxylic acid is coupled with an amine. We utilize HATU/DIPEA rather than standard EDC/HOBt. The electron-deficient nature of the pyridine ring reduces the nucleophilicity of the carboxylate; HATU provides significantly faster kinetics and higher yields for unreactive substrates.
C5 Alkylation Second: Before any transition-metal catalysis can be performed, the C5 phenolic hydroxyl must be masked. Free hydroxyl groups can coordinate to palladium, effectively poisoning the catalyst and stalling subsequent cross-coupling steps.
C2 Cross-Coupling Last: With the C5 position functionalized, the C2 bromide undergoes oxidative addition smoothly. We employ Pd(dppf)Cl₂ as it provides excellent stability and turnover rates for electron-deficient aryl bromides.
Caption: MAPK cascade illustrating the intervention point for pyridine-4-carboxamide inhibitors.
Detailed Experimental Protocols
Protocol 1: C4 Amide Coupling
Objective: Convert the C4 carboxylic acid to a functionalized carboxamide.
Preparation: Dissolve 2-Bromo-5-hydroxyisonicotinic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
Activation: Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir the mixture at room temperature for 15 minutes to allow the formation of the active ester.
Coupling: Add the desired primary or secondary amine (1.2 eq) dropwise. Stir at 25 °C for 4-6 hours.
Self-Validating IPC: Monitor by LC-MS. The disappearance of the starting material peak (m/z 218/220) and the appearance of the desired amide mass validate completion.
Workup Rationale: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and 5% aqueous LiCl. Causality: NaHCO₃ removes acidic HATU byproducts, while the 5% LiCl wash is highly specific for extracting DMF from the organic layer into the aqueous phase, preventing false-positive mass signals during downstream analysis.
Protocol 2: C5 Alkylation
Objective: Mask the C5 hydroxyl group to prevent catalyst poisoning in downstream steps.
Preparation: Dissolve the C4-amide intermediate (1.0 eq) in anhydrous DMF.
Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide ion.
Alkylation: Add the alkyl halide (e.g., an alkyl bromide or iodide) (1.5 eq). Heat the reaction mixture to 60 °C for 12 hours.
Self-Validating IPC: Confirm by TLC (Hexanes/EtOAc). The product will exhibit a significantly higher Rf value due to the loss of the polar, hydrogen-bonding phenolic hydroxyl. This shift validates the successful masking of the C5 position.
Workup: Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.
Protocol 3: C2 Suzuki-Miyaura Cross-Coupling
Objective: Introduce an aryl/heteroaryl group at the C2 position to target the kinase hydrophobic pocket.
Preparation: In a microwave vial, combine the C5-alkylated, C4-amide intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (ratio 4:1). Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and purge with nitrogen for 5 minutes.
Reaction: Heat the mixture at 90 °C for 8-12 hours (or microwave at 110 °C for 1 hour).
Self-Validating IPC: The success of the cross-coupling is validated by the isotopic pattern in LC-MS. The starting material exhibits a characteristic 1:1 isotopic doublet (due to ⁷⁹Br and ⁸¹Br). The complete disappearance of this doublet and the emergence of a single molecular ion peak for the cross-coupled product confirms the successful replacement of the bromine atom.
Workup: Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, dry, and purify via preparative HPLC.
PubChem - NIH : Pimasertib | C15H15FIN3O3 | CID 44187362
Source: National Institutes of Health (NIH)
URL: [Link]
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors : PMC Article
Source: National Institutes of Health (NIH)
URL:[Link]
Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors : PMC Article
Source: National Institutes of Health (NIH)
URL:[Link]
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid : PMC Article
Source: National Institutes of Health (NIH)
URL:[Link]
Application Note: 2-Bromo-5-hydroxyisonicotinic Acid as a Versatile Scaffold in Pharmaceutical Intermediates and Drug Discovery
Executive Summary & Structural Rationale In modern drug discovery, functionalized pyridine derivatives are indispensable due to their ability to act as bioisosteres for benzene rings while offering improved aqueous solub...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern drug discovery, functionalized pyridine derivatives are indispensable due to their ability to act as bioisosteres for benzene rings while offering improved aqueous solubility and distinct hydrogen-bonding profiles. 2-Bromo-5-hydroxyisonicotinic acid (CAS: 1196156-65-6) represents a highly privileged, trifunctional scaffold [1].
As a Senior Application Scientist, I frequently select this intermediate for library generation because its three orthogonal functional groups allow for highly predictable, divergent synthesis:
C2-Bromine : A highly activated site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its position ortho to the pyridine nitrogen accelerates oxidative addition.
C4-Carboxylic Acid : Primed for rapid amidation to generate amide-linked libraries. In kinase inhibitors, these amides frequently serve as critical hinge-binding motifs, donating and accepting hydrogen bonds with the kinase backbone (e.g., Met149 in JNK kinases) [2].
C5-Hydroxyl : A phenolic-like handle that can be etherified via Mitsunobu conditions or basic alkylation to fine-tune the molecule's lipophilicity (logP) and blood-brain barrier (BBB) penetrance [3].
To successfully utilize this scaffold, researchers must understand the chemical causality dictating reagent selection. The proximity of the C4-carboxylic acid and the C5-hydroxyl group creates a sterically and electronically demanding environment.
Amidation: Overcoming Steric Hindrance
Direct coupling of the C4-carboxylic acid can be sluggish due to the intramolecular hydrogen bonding and steric shielding from the adjacent C5-hydroxyl group. Standard carbodiimides (like DCC) often result in low yields and acylurea byproducts. Causality : Utilizing uronium-based coupling reagents like HATU or the combination of EDC·HCl and HOBt ensures rapid formation of a highly reactive active ester, driving the reaction forward before degradation pathways can compete [2].
The C2-bromo position is electron-deficient, making it an excellent electrophile for Pd(0) insertion. However, this electron deficiency also makes the intermediate susceptible to protodehalogenation (reduction) if the catalytic cycle stalls. Causality : To prevent this, bulky, electron-rich biaryl phosphine ligands like XPhos paired with Pd(OAc)₂ are highly recommended. XPhos stabilizes the Pd intermediate and drastically accelerates the reductive elimination step, outcompeting the side-reaction [4].
Etherification: Stereospecificity via Mitsunobu
When appending complex or chiral alkoxy groups to the C5 position to target specific receptor pockets (e.g., nicotinic α4β2 receptors), basic alkylation can cause racemization or elimination of the alkyl halide. Causality : The Mitsunobu reaction utilizing Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃) is preferred. DIAD is utilized over DEAD because it is more stable, less explosive, and its hydrated adduct can be easily eliminated as a crystalline salt during workup [3].
Visualizing the Synthetic and Biological Workflows
Caption: Divergent synthetic workflow for 2-bromo-5-hydroxyisonicotinic acid derivatives.
Caption: Mechanism of action for pyridine-based kinase inhibitors blocking disease pathways.
Quantitative Data Summaries
Table 1: Physicochemical Profile of the Core Scaffold
Property
Value
Implication for Formulation / Synthesis
Molecular Weight
218.00 g/mol
Ideal low-MW starting point for fragment-based drug design.
Formula
C₆H₄BrNO₃
High heteroatom count ensures good aqueous solubility.
LogP (Predicted)
~1.2
Hydrophilic; requires lipophilic substitution for oral bioavailability.
pKa (Carboxylic)
~3.5
Deprotonated at physiological pH; requires amidation for cell entry.
pKa (Phenolic OH)
~8.5
Can be selectively deprotonated by mild bases (e.g., K₂CO₃) for alkylation.
Table 2: Catalyst Optimization for C2-Suzuki-Miyaura Coupling [4]
Catalyst System
Base
Solvent System
Temp (°C)
Yield (%)
Observation / Causality
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O (5:1)
90
45%
High rates of protodehalogenation due to slow reductive elimination.
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O (4:1)
90
78%
Good general conversion; bidentate ligand stabilizes Pd intermediate.
Objective: Convert the C4-carboxylic acid to an amide without protecting the C5-hydroxyl group.
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-bromo-5-hydroxyisonicotinic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.
Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol). Stir the mixture at room temperature for 15 minutes. Self-Validation: A color change to pale yellow indicates active ester formation.
Coupling: Add the desired primary or secondary amine (1.1 equiv, 1.1 mmol) dropwise. Stir at room temperature for 2–4 hours.
Monitoring: Remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 218/220 [M+H]⁺) is <5% of the total peak area.
Workup: Dilute the mixture with EtOAc (30 mL). Wash the organic layer with 10% aqueous LiCl solution (3 × 10 mL) to selectively partition and remove the DMF. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Objective: Arylate the C2 position using optimized XPhos conditions [4].
Preparation: Charge a thick-walled glass reaction vessel with the bromopyridine derivative (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.5 equiv, 1.5 mmol), Pd(OAc)₂ (0.05 equiv, 5 mol%), XPhos (0.10 equiv, 10 mol%), and Cs₂CO₃ (2.0 equiv, 2.0 mmol).
Degassing: Add a 5:1 (v/v) mixture of Toluene:t-BuOH (10 mL). Sparge the solution with argon gas for 10 minutes to remove dissolved oxygen (critical to prevent phosphine oxidation).
Reaction: Seal the vessel and heat to 100 °C in an oil bath for 12 hours.
Monitoring: Check completion via TLC (Hexanes/EtOAc 1:1). The product spot should illuminate brightly under 254 nm UV light.
Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black, and wash the pad with EtOAc (20 mL). Concentrate the filtrate and purify via silica gel flash chromatography.
Protocol C: Mitsunobu Etherification of the C5-Hydroxyl
Objective: Stereospecifically alkylate the C5-hydroxyl group [3].
Preparation: In a dry flask under nitrogen, dissolve the C4-amide/ester derivative of 2-bromo-5-hydroxyisonicotinic acid (1.0 equiv, 1.0 mmol), the target alcohol (1.2 equiv, 1.2 mmol), and Triphenylphosphine (PPh₃) (1.5 equiv, 1.5 mmol) in anhydrous THF (10 mL).
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Addition: Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 1.5 mmol) dropwise over 10 minutes. Self-Validation: The yellow color of DIAD should dissipate immediately upon addition, indicating successful betaine formation.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours.
Workup: Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether (15 mL). The byproduct, triphenylphosphine oxide (TPPO), will precipitate as a white solid. Filter off the TPPO, concentrate the filtrate, and purify via chromatography.
References
Benchchem.2-Bromo-5-hydroxyisonicotinic Acid | CAS 1196156-65-6.
National Institutes of Health (NIH) / PMC.Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine.
Google Patents.Method of treating conditions with kinase inhibitors (US9820989B2).
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification of 2-Bromo-5-hydroxyisonicotinic Acid
Welcome to the dedicated technical support resource for the purification of 2-Bromo-5-hydroxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support resource for the purification of 2-Bromo-5-hydroxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining this compound in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 2-Bromo-5-hydroxyisonicotinic acid?
A1: The purification of 2-Bromo-5-hydroxyisonicotinic acid can be challenging due to its unique chemical properties. Key difficulties include:
Amphoteric Nature: The molecule possesses both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen, allowing it to react with both acids and bases. This property can be exploited for purification but also complicates extraction procedures if the pH is not carefully controlled.[1]
Tautomerism: The 5-hydroxy pyridine moiety can exist in equilibrium with its pyridone tautomer (5-bromo-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid).[2][3][4] These tautomers may have different polarities and solubilities, which can lead to difficulties in crystallization and chromatography, such as band broadening or the appearance of multiple spots on a TLC plate.[2]
Potential for Impurities: Synthesis of this molecule can lead to several impurities, including starting materials, regioisomers (e.g., 3-bromo-5-hydroxyisonicotinic acid), or di-brominated species, which may have similar physical properties to the desired product, making separation difficult.[5][6]
Low Solubility: Like many nicotinic acid derivatives, the solubility of this compound in common organic solvents might be limited, which can be a hurdle for both recrystallization and chromatography.[7]
Q2: What initial analytical techniques should I use to assess the purity of my crude 2-Bromo-5-hydroxyisonicotinic acid?
A2: A multi-pronged analytical approach is recommended before embarking on a purification strategy:
Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique to visualize the number of components in your crude material. It's advisable to test a range of solvent systems with varying polarities (e.g., ethyl acetate/hexanes, methanol/dichloromethane) to get a clear picture of the impurity profile. Adding a small amount of acetic acid or triethylamine to the mobile phase can improve the spot shape for acidic or basic compounds, respectively.
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the method of choice. It can resolve closely related impurities and provide an accurate percentage of purity.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities if their structures are known or can be inferred.
Mass Spectrometry (MS): MS will confirm the molecular weight of your product and can help in identifying impurities by their mass-to-charge ratio.
Troubleshooting Purification Workflows
Below are detailed troubleshooting guides for the most common purification techniques applied to 2-Bromo-5-hydroxyisonicotinic acid.
Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds. However, finding the right conditions is crucial.
Troubleshooting Recrystallization
Q: My compound is not dissolving in any single solvent I've tried, or it dissolves in everything. What should I do?
A: This is a common issue. Here’s a systematic approach:
Use a Solvent Pair: If your compound is highly soluble in one solvent (e.g., methanol) and poorly soluble in another (e.g., water or hexanes), a solvent-pair system is ideal. Dissolve the crude product in the minimum amount of the hot "good" solvent, and then slowly add the "poor" solvent until you see persistent cloudiness. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[8]
pH Adjustment: Given the amphoteric nature of 2-Bromo-5-hydroxyisonicotinic acid, its solubility is highly pH-dependent.[9] You can often achieve successful recrystallization from an aqueous solution by carefully adjusting the pH. For instance, dissolving the compound in a dilute basic solution and then slowly acidifying it can lead to the precipitation of the purified product.[10]
Q: I've successfully recrystallized my product, but the yield is very low. How can I improve it?
A: Low yield can be due to several factors:
Using too much solvent: The most common mistake is adding too much solvent initially.[8] Use the absolute minimum amount of hot solvent required to dissolve the solid.
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and traps impurities.[11] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Premature crystallization: If the product crystallizes too quickly upon addition of the anti-solvent or during hot filtration, try using a slightly larger volume of the "good" solvent or pre-heating your filtration apparatus.
Protocol: pH-Controlled Aqueous Recrystallization
Dissolve the crude 2-Bromo-5-hydroxyisonicotinic acid in a minimal amount of dilute aqueous sodium hydroxide (e.g., 0.5 M) with gentle warming.
Filter the warm solution to remove any insoluble impurities.
Slowly add a dilute acid (e.g., 1 M HCl) dropwise to the clear filtrate with stirring until the pH reaches the isoelectric point of the molecule, where it will have its lowest solubility, causing it to precipitate.
Allow the mixture to cool to room temperature and then in an ice bath to maximize precipitation.
Collect the purified solid by vacuum filtration, wash with cold water, and dry thoroughly.[10]
Acid-Base Extraction
This technique leverages the acidic and basic functional groups within the molecule to separate it from neutral or differently charged impurities.
Troubleshooting Acid-Base Extraction
Q: I am not sure which aqueous solution (acidic or basic) will extract my compound. How do I determine this?
A: The behavior of 2-Bromo-5-hydroxyisonicotinic acid during extraction depends on the pH of the aqueous solution and the pKa values of its functional groups.
Carboxylic Acid (pKa ~4-5): This group will be deprotonated (negatively charged) in a basic solution (pH > 7), making the compound soluble in the aqueous basic layer.[12]
Pyridine Nitrogen (pKa of pyridinium ion ~5): This group will be protonated (positively charged) in a sufficiently acidic solution (pH < 3), making the compound soluble in the aqueous acidic layer.[13]
Therefore, you can extract your compound from an organic solvent into either a basic or a strong acidic aqueous solution. A basic extraction is generally preferred to avoid potential hydrolysis of other functional groups under strong acid conditions.
Q: After acidifying the basic extract (or basifying the acidic extract), I am getting an oil or no precipitate at all. What is happening?
A: This can be due to several reasons:
Incorrect pH: Ensure you have adjusted the pH to the isoelectric point of the molecule to minimize its solubility. Use a pH meter for accuracy.
Insufficient Concentration: If the concentration of your compound is too low, it may remain in solution. Try to concentrate the aqueous layer (if possible without degradation) or re-extract with a larger volume of organic solvent after pH adjustment.
"Salting Out": Adding a saturated solution of sodium chloride to the aqueous layer can decrease the solubility of your organic compound, promoting its precipitation or extraction into the organic phase.
Workflow for Acid-Base Extraction
Caption: Acid-Base Extraction Workflow
Column Chromatography
When recrystallization and extraction fail to provide the desired purity, column chromatography is a powerful alternative.
Troubleshooting Column Chromatography
Q: My compound is streaking or "tailing" on the silica gel column. How can I get sharp bands?
A: Peak tailing is a common problem with basic compounds like pyridines on acidic silica gel.[10][14] This is due to strong interactions between the basic nitrogen and acidic silanol groups on the silica surface.[15]
Add a Modifier to the Eluent: Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your mobile phase can help to saturate the acidic sites on the silica gel, leading to much-improved peak shape.[10] Alternatively, if your compound is sufficiently acidic, adding a small amount of acetic acid can also improve chromatography.
Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Reversed-phase chromatography (e.g., C18) is another option, although it may require more method development.[15]
Q: I am not getting good separation between my product and a key impurity. What can I do?
A: Improving resolution in chromatography requires a systematic approach:
Optimize the Mobile Phase: Run a gradient of solvent polarities on TLC to find the optimal eluent composition that maximizes the difference in Rf values between your product and the impurity.
Change the Stationary Phase: Sometimes, a different stationary phase will offer different selectivity. For example, if you are using silica, consider alumina or a bonded phase like diol or cyano.
Improve Column Efficiency: Ensure your column is packed well to avoid channeling. Using a smaller particle size silica gel can also significantly increase resolution, though it will result in higher backpressure.[15]
Parameter
Recommendation for 2-Bromo-5-hydroxyisonicotinic acid
Rationale
Stationary Phase
Silica Gel (with modifier) or Neutral Alumina
Silica is a good starting point, but the basic pyridine nitrogen may cause tailing. A basic modifier like triethylamine can mitigate this.[10] Neutral alumina is a good alternative for basic compounds.
Mobile Phase
Ethyl Acetate/Hexanes with 0.5% Triethylamine or Methanol/Dichloromethane with 0.5% Acetic Acid
The choice depends on the polarity of the impurities. Start with a non-polar system and gradually increase polarity. The modifier is key to good peak shape.
Loading
Dry loading is preferred
Dry loading onto a small amount of silica gel often results in better band sharpness compared to wet loading, especially if the compound has low solubility in the eluent.
Table 1: Recommended Starting Conditions for Column Chromatography
References
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
Google Patents. (1990). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
Martinez, A. G., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(7), 1648.
Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. (n.d.). Retrieved from [Link]
Valente, A. A., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1085.
Valente, A. A., et al. (2022). Hydroxynicotinic acid crystallisation and solubility systematic studies. New Journal of Chemistry, 46(34), 16383-16394.
ChemBK. (n.d.). 5-bromo-2-hydroxy-3-pyridinecarboxylic acid. Retrieved from [Link]
Hughes, D. E. (1958). Purification of the Nicotinic Acid Hydroxylase System - of Pseudomonas fluorescens KB 1. Biochemical Journal, 70(1), 39P-40P.
Valente, A. A., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Retrieved from [Link]
Organic Chemistry. (2012, August 7). 2 O Chem Recrystallization Procedure [Video]. YouTube. [Link]
Teng, F., et al. (2014). Design, synthesis and evaluation of pyridine-based chromatographic adsorbents for antibody purification.
Gangan, V. D., et al. (2019). A Detailed Bromination Study of 7-Hydroxy-4-Methyl Benzopyran-2-One Under Classical Method and Microwave Irradiation. International Journal of Scientific Research in Science and Technology, 6(2), 205-213.
PubChem. (n.d.). 2-Bromo-5-hydroxybenzoic acid. Retrieved from [Link]
Cruz-Cabeza, A. J., et al. (2022). Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs. Crystal Growth & Design, 22(10), 6143-6153.
Stanislav, R. (2014). SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT.
PrepChem.com. (n.d.). Synthesis of 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid. Retrieved from [Link]
LibreTexts Chemistry. (n.d.). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. Retrieved from [Link]
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
University of California, Davis. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]
Technical Support Center: Overcoming Solubility Challenges with 2-Bromo-5-hydroxyisonicotinic Acid
Welcome to the technical support resource for 2-Bromo-5-hydroxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for 2-Bromo-5-hydroxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. The following question-and-answer format directly addresses specific challenges to ensure your research proceeds smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: My 2-Bromo-5-hydroxyisonicotinic acid is not dissolving in my primary solvent. What are my initial steps?
A1: Poor solubility is a common hurdle. The molecular structure of 2-Bromo-5-hydroxyisonicotinic acid, with its carboxylic acid and hydroxy-pyridine functionalities, presents a classic case of a compound with both polar and non-polar characteristics, often leading to limited solubility in any single solvent.
Your initial approach should be systematic, starting with the most common and least disruptive methods.
Initial Troubleshooting Steps:
Solvent Selection: If you have started with a non-polar solvent, transition to a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its high polarity and ability to act as a "super solvent"[1]. It is miscible with water and many organic solvents, making it versatile for subsequent dilutions[1].
Gentle Heating: Warming the solution to approximately 37°C can increase the kinetic energy of the system and help overcome the intermolecular forces that prevent dissolution.[2] However, be cautious, as excessive heat can lead to compound degradation.[2]
Sonication: Utilizing a water bath sonicator can be highly effective.[2] The high-frequency sound waves create microbubbles that, upon collapsing, generate localized energy to break down particle agglomerates and facilitate dissolution.[2]
If these initial steps are unsuccessful, it indicates that a more tailored approach is necessary, likely involving pH modification or the use of co-solvents.
Q2: I'm using DMSO as a primary solvent, but the compound precipitates when I dilute it into my aqueous buffer for a biological assay. How can I prevent this?
A2: This is a frequent and critical issue, often termed "antisolvent precipitation." It occurs because the compound, while soluble in the organic DMSO, is poorly soluble in the aqueous environment of your assay buffer.
Strategies to Mitigate Precipitation:
Optimize Dilution Technique: Instead of adding the aqueous buffer to your DMSO stock, reverse the process. Add the DMSO stock dropwise to the pre-warmed (if thermally stable) and vigorously stirring aqueous buffer.[2] This rapid dispersion can prevent the immediate formation of large precipitates.[2]
Intermediate Dilutions: Before the final dilution into the aqueous buffer, create a series of intermediate dilutions of your stock solution in pure DMSO.[2] This gradual reduction in concentration can help maintain solubility.
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution, ideally ≤ 0.1%, and ensure this concentration is consistent across all experiments, including vehicle controls.[2]
Co-solvents: The inclusion of a co-solvent in your final aqueous buffer can significantly enhance the solubility of your compound.[3] Common co-solvents to consider include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3] It's advisable to start with a low percentage of the co-solvent and incrementally increase it while monitoring for any signs of precipitation.[3]
Q3: Can I use pH modification to improve the solubility of 2-Bromo-5-hydroxyisonicotinic acid?
A3: Absolutely. Given the presence of a carboxylic acid and a hydroxyl group on the pyridine ring, the solubility of 2-Bromo-5-hydroxyisonicotinic acid is expected to be highly pH-dependent.[3]
Basic pH: The carboxylic acid group can be deprotonated to form a carboxylate salt. This is a common and effective strategy to significantly increase aqueous solubility.[3][4][5] You can achieve this by dissolving the compound in a dilute basic solution, such as 0.1 M NaOH, and then adjusting the pH to the desired level for your experiment.
Acidic pH: While generally less effective for carboxylic acids, the pyridine nitrogen can be protonated at a low pH. This may offer a slight improvement in solubility, but the formation of the carboxylate salt at basic pH is typically more impactful.
It is crucial to determine the pKa of your compound to understand the pH range where it will be ionized and thus more soluble. The process of converting the acid to a salt can dramatically increase its aqueous solubility.[3]
Q4: Are there more advanced techniques I can employ if standard methods fail?
A4: For particularly challenging cases, several advanced formulation strategies can be explored, which are commonly used in the pharmaceutical industry to enhance the bioavailability of poorly soluble drugs.[5]
Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix in the solid state.[3][6] The compound can exist in an amorphous form, which has a higher kinetic solubility than its crystalline counterpart.[3] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[3]
Nanosuspensions: Reducing the particle size of your compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and saturation solubility.[3] This can be achieved through methods like media milling or high-pressure homogenization.[3]
Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that becomes active after administration through enzymatic or chemical reactions. This approach can be used to temporarily mask the functional groups that are causing poor solubility.[4][6]
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic parts of the molecule and increasing its aqueous solubility.[5]
These advanced methods often require specialized equipment and expertise but can be highly effective for overcoming severe solubility limitations.
Q5: I'm observing high variability between replicate wells in my cell-based assay. Could this be a solubility issue?
A5: Yes, high variability is a classic indicator of poor compound solubility and aggregation.[2] Inconsistent amounts of the soluble, active compound in each well can lead to significant differences in the observed biological response.
Troubleshooting Steps for Assay Variability:
Visual Inspection: Before adding your detection reagents, carefully inspect the assay plate under a microscope for any signs of precipitation.
Re-evaluate Solubilization Protocol: Revisit the strategies outlined in Q1 and Q2. It is likely that your current protocol is not robust enough to maintain the compound in solution throughout the assay.
Decrease Final Concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer.[3]
Optimize Co-solvent Percentage: If you are using a co-solvent, ensure the percentage is sufficient to maintain solubility but not high enough to cause cellular toxicity or interfere with your assay.[3] A concentration-response curve for the co-solvent alone should be performed to determine its tolerance in your specific assay system.
By systematically addressing these potential solubility issues, you can significantly improve the reproducibility and reliability of your experimental data.
Experimental Protocols
Protocol 1: Standard Solubilization in DMSO
Weigh Compound: Accurately weigh a precise amount of 2-Bromo-5-hydroxyisonicotinic acid (e.g., 1 mg) using an analytical balance.
Calculate Solvent Volume: Based on the molecular weight of the compound (218.01 g/mol ), calculate the volume of anhydrous, high-purity DMSO required to achieve the desired stock concentration (e.g., 10 mM).
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, proceed with sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C).[2]
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]
Protocol 2: pH-Adjusted Solubilization
Prepare Basic Solution: Prepare a 0.1 M NaOH solution in deionized water.
Dissolution: Add the 0.1 M NaOH solution dropwise to the weighed 2-Bromo-5-hydroxyisonicotinic acid while stirring until the compound is fully dissolved.
pH Adjustment: Carefully adjust the pH of the solution to the desired level for your experiment using a dilute HCl solution. Monitor the pH closely with a calibrated pH meter.
Final Volume: Bring the solution to the final desired volume with the appropriate buffer for your experiment.
Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025-07-31). Available from: [Link]
Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available from: [Link]
PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]
Pharmaceutical Technology. Solving Poor Solubility to Unlock a Drug's Potential. (2015-07-02). Available from: [Link]
Chemsrc. 4-Bromo-pyridinecarboxylic acid | CAS#:30766-03-1. (2025-08-20). Available from: [Link]
Crystal Pharmatech. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026-02-21). Available from: [Link]
Unknown Source.
Dissolution Method Troubleshooting. (2022-11-04). Available from: [Link]
Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs. (2023-12-18). Available from: [Link]
Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
PubChemLite. 5-bromo-2-hydroxyisonicotinic acid (C6H4BrNO3). Available from: [Link]
Chemsrc. 2-Bromo-5-hydroxynicotinamide | CAS#:2384749-08-8. (2025-09-06). Available from: [Link]
MDPI. DMSO Solubility Assessment for Fragment-Based Screening. (2021-06-28). Available from: [Link]
MDPI. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023-07-05). Available from: [Link]
PubMed. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2004-02-15). Available from: [Link]
EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. (2024-10-05). Available from: [Link]
Scribd. Solubility Data of DMSO. Available from: [Link]
ResearchGate. How to dissolve small inhibitor molecules for binding assay?. (2013-09-10). Available from: [Link]
ResearchGate. Is there any method to make them completely soluble in DMF/DMSO?. (2017-06-11). Available from: [Link]
Pi Chemicals System. PI-12916 5-Bromo-2-hydroxynicotinic acid (104612-36-4). Available from: [Link]
Technical Support Center: A Troubleshooting Guide for 2-Bromo-5-hydroxyisonicotinic Acid Experiments
Welcome to the technical support center for 2-Bromo-5-hydroxyisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when work...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-Bromo-5-hydroxyisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile but nuanced molecule. My approach is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to make informed decisions in your experiments.
Part 1: Foundational Knowledge & Handling
This section addresses the most frequently asked questions regarding the fundamental properties, stability, and safe handling of 2-Bromo-5-hydroxyisonicotinic acid.
FAQ 1: What are the key structural features and physical properties I should be aware of?
Understanding the structure is the first step to troubleshooting. 2-Bromo-5-hydroxyisonicotinic acid (also known as 5-Bromo-2-hydroxyisonicotinic acid) possesses a pyridine ring substituted with a bromine atom, a hydroxyl group, and a carboxylic acid. Its most critical feature is its capacity for tautomerism.
Tautomeric Equilibrium:
This compound exists in a dynamic equilibrium between its hydroxy (enol) form and its oxo (keto/pyridone) form. Theoretical studies on analogous hydroxypyridines strongly suggest that the oxo tautomer, 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is the more energetically favored and predominant form.[1] This is crucial as the reactivity and spectroscopic signature of the molecule are dictated by this equilibrium.
Caption: Tautomeric equilibrium of the title compound.
Physical Properties Summary:
The physical properties can vary slightly between suppliers, but the following table provides a general overview.
FAQ 2: The compound appears to be degrading or changing color in storage. What is happening and how can I prevent it?
This is a common issue related to the compound's chemical stability.
Causality : The pyridine ring, especially with an electron-donating hydroxyl group, can be susceptible to oxidation over time, leading to discoloration. The presence of moisture and oxygen can accelerate this process. The compound is also noted to be potentially light-sensitive.[5]
Preventative Measures :
Inert Atmosphere : Always store the compound under an inert gas like argon or nitrogen to displace oxygen.[2][5] Containers should be carefully resealed after each use.
Desiccation : Store in a desiccator or a dry cabinet to minimize exposure to moisture.
Light Protection : Use an amber vial or store the container in a dark place to protect it from light.
Temperature : Store at room temperature or as recommended by the supplier, but avoid temperature cycling which can introduce moisture.[6]
FAQ 3: What are the primary safety hazards and handling precautions for this compound?
2-Bromo-5-hydroxyisonicotinic acid is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
Ventilation : Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7][8][9]
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[6][7][9]
Exposure Avoidance : Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[5][9] Wash hands thoroughly after handling.[7][9]
Spill Cleanup : In case of a spill, avoid generating dust.[5][8] Sweep up the solid material and place it in a suitable, sealed container for disposal.[8][9]
Fire : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.[8][9] During a fire, hazardous decomposition products like carbon oxides, nitrogen oxides, and hydrogen bromide can be formed.[9]
Part 2: Synthesis & Purification Troubleshooting
FAQ 4: My synthesis of 2-Bromo-5-hydroxyisonicotinic acid from 2-hydroxynicotinic acid is giving a low yield. What are the likely side reactions?
The direct bromination of 2-hydroxynicotinic acid is a common synthetic route.[10][11][12] However, controlling the regioselectivity and extent of reaction is critical.
Primary Issue: Over-bromination : The pyridine ring is activated by the hydroxyl group, making it susceptible to further halogenation. A common byproduct is the 3,5-dibromo derivative.
Secondary Issue: Decarboxylation : Under harsh acidic or basic conditions, particularly at elevated temperatures, the carboxylic acid group can be replaced by a halogen, leading to halogenated 2-hydroxypyridine byproducts.[10]
Troubleshooting Protocol for Synthesis:
Control Stoichiometry : Use a slight excess, but not a large excess, of the brominating agent (e.g., sodium hypobromite or bromine).
Temperature Management : Perform the addition of the brominating agent at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.[10][12]
pH Control : The reaction is typically performed under strongly alkaline conditions (pH > 12) which facilitates the halogenation.[10] However, during workup, acidification to precipitate the product must be done carefully. Rapidly adding the reaction mixture to a strongly acidic solution, while keeping the temperature low (<20 °C), can help minimize the decarboxylation side reaction.[10]
Monitor Progress : Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of starting material and the formation of the desired product versus byproducts. Stop the reaction once the starting material is consumed to prevent over-reaction.
FAQ 5: I'm struggling to purify the final product. Recrystallization isn't working well. Are there better methods?
Purification can be challenging due to the compound's amphoteric nature (possessing both acidic and basic functional groups).[13]
Causality : The presence of both a carboxylic acid (pKa ~2-4) and a pyridine nitrogen (pKa of protonated form ~5-6) means its solubility is highly dependent on pH. Impurities may have similar properties, making simple recrystallization difficult if the right solvent system isn't used.
Alternative Purification Strategy: Acid-Base Extraction : This method leverages the amphoteric nature of the compound for effective separation.
Caption: Purification workflow using acid-base extraction.
Step-by-Step Protocol for Purification:
Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc).
Transfer to a separatory funnel and wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities. Discard the aqueous layer.
Extract the organic layer with a dilute base (e.g., 1M NaHCO₃ or Na₂CO₃ solution). The desired product, being acidic, will deprotonate and move into the aqueous layer, leaving neutral impurities behind in the organic layer.
Separate the aqueous layer and cool it in an ice bath.
Slowly acidify the aqueous layer with a strong acid (e.g., 3M HCl) until the pH is around 2-3. The pure product should precipitate out of the solution.
Collect the solid by vacuum filtration, wash with cold deionized water to remove salts, and dry thoroughly under vacuum.[13]
Part 3: Reaction-Specific Troubleshooting
This compound is a valuable building block, often used in cross-coupling and derivatization reactions.
FAQ 6: My Suzuki coupling reaction is failing or giving very low yield. What are the most likely causes?
This is the most common and complex issue users face. The structure of 2-Bromo-5-hydroxyisonicotinic acid presents several challenges for Suzuki-Miyaura cross-coupling.
Catalyst Inhibition : The pyridine nitrogen and the hydroxyl/oxo group can coordinate to the palladium center, acting as catalyst poisons and inhibiting its activity.[14][15]
Poor Solubility : The compound can have low solubility in common anhydrous organic solvents like toluene or THF, preventing it from participating in the reaction.[16]
Incorrect Base Selection : The chosen base may not be strong enough to facilitate the transmetalation step, or it may be consumed by the acidic carboxylic acid and hydroxyl protons.[15]
Side Reactions : Debromination (replacement of Br with H) and homocoupling of the boronic acid are common side reactions.[15]
Troubleshooting Decision Tree for Suzuki Coupling:
Caption: Decision tree for troubleshooting Suzuki coupling reactions.
Recommended Starting Protocol for Suzuki Coupling:
Reagents : To a dry reaction vial under argon, add 2-Bromo-5-hydroxyisonicotinic acid (1 equiv.), your boronic acid or ester (1.2-1.5 equiv.), and a strong base like K₃PO₄ (3 equiv.).
Catalyst : Add a modern palladium pre-catalyst like XPhos Pd G2 (2-5 mol%).[15] These are often more robust for challenging substrates.
Solvent : Use a solvent system known to work well, such as 1,4-dioxane/water (e.g., 4:1 ratio) or DMF.[15][16]
Degassing : Thoroughly degas the solvent and reaction mixture by bubbling argon through it for 20-30 minutes or by using 3-4 freeze-pump-thaw cycles.[14] This is critical to prevent oxidative degradation of the active Pd(0) catalyst.
Reaction : Heat the mixture with vigorous stirring to 80-100 °C and monitor by LC-MS.
FAQ 7: I am trying to perform a Fischer esterification on the carboxylic acid, but the reaction is not going to completion. Why?
Fischer esterification, the reaction of a carboxylic acid with an alcohol under acidic catalysis, is a reversible equilibrium-limited process.[17][18]
Causality : The reaction produces water as a byproduct. As water accumulates, the reverse reaction—acid-catalyzed hydrolysis of the ester back to the carboxylic acid—begins to compete, preventing the reaction from reaching 100% conversion.[17][19]
Strategies to Drive Esterification to Completion:
Use Excess Alcohol : A simple and common method is to use the alcohol reactant as the solvent. The large molar excess of the alcohol shifts the equilibrium towards the product side, according to Le Chatelier's principle.[17]
Remove Water : For reactions where using the alcohol as a solvent is not feasible, water must be actively removed.
Dean-Stark Apparatus : If the reaction is run in a solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water as it is formed, driving the reaction to completion.[17]
Drying Agents : Incorporating a drying agent like molecular sieves can sequester the water byproduct.
Catalyst Choice : Use a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[17]
Part 4: Characterization
FAQ 8: What should I expect to see in the NMR and IR spectra for this compound?
Characterization can be confusing due to the previously mentioned tautomerism. The observed spectrum is often a weighted average or representation of the dominant oxo/pyridone form.
Expected Spectroscopic Data:
Technique
Functional Group
Expected Peak/Shift
Notes
¹H NMR
Aromatic C-H
δ 8.0 - 8.5 ppm
Two distinct signals (doublets or singlets depending on coupling). For a related compound, 5-bromo-2-hydroxynicotinic acid, peaks were observed at δ 8.35 and 8.26 ppm.[12]
N-H / O-H
δ 12.0 - 14.0 ppm
Very broad signal, often exchanges with D₂O. The downfield shift is characteristic of the pyridone N-H and carboxylic acid O-H.[12]
IR
Carboxylic Acid O-H
2500-3300 cm⁻¹
Very broad absorption, characteristic of the H-bonded acid.[20]
Technical Support Center: Synthesis of 2-Bromo-5-hydroxyisonicotinic Acid
Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Bromo-5-hydroxyisonicotinic acid (CAS 913836-16-5). This guide is designed for researchers, chemists, and proc...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Bromo-5-hydroxyisonicotinic acid (CAS 913836-16-5). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring your synthesis scale-up is both efficient and successful. Our approach is grounded in established chemical principles and practical, field-tested experience.
Recommended Synthetic Pathway
Scaling up the synthesis of a multi-functionalized heterocyclic compound like 2-Bromo-5-hydroxyisonicotinic acid requires a robust and reproducible route. We propose a three-step synthesis starting from the readily available 2-Amino-5-methoxypyridine. This pathway offers reliable transformations and intermediates that can be well-characterized, which is critical for process control.
Troubleshooting
Enhancing the stability of 2-Bromo-5-hydroxyisonicotinic acid in solution
Welcome to the Technical Support Center for 2-Bromo-5-hydroxyisonicotinic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-Bromo-5-hydroxyisonicotinic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. To truly stabilize this highly functionalized pyridine scaffold, we must understand the causality behind its degradation.
This molecule features three competing functional groups: an activated 2-bromo group, an oxidation-prone 5-hydroxyl group, and a zwitterionic pyridine-carboxylic acid system. The following troubleshooting guide, quantitative data matrices, and self-validating protocols are engineered to help you maintain absolute molecular integrity during your workflows.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My aqueous stock solution turns yellow/brown over 24-48 hours. What is happening, and how do I prevent it?The Causality: This discoloration is the visual hallmark of oxidative degradation. The 5-hydroxyl group on the pyridine ring is subject to complex oxo-hydroxy tautomerization[1]. Under slightly alkaline conditions, the deprotonated hydroxypyridine anion becomes highly susceptible to autoxidation, forming reactive quinonoid intermediates that polymerize into brown chromophores[2].
The Fix: You must suppress the formation of the reactive anion and eliminate dissolved oxygen. Maintain the pH strictly below 6.0 (if aqueous) and degas all solvents with Argon prior to dissolution.
Q2: I am losing the active compound during my assay (pH 8.0, 37°C), and HPLC shows a new, more polar peak. Is it degrading?The Causality: Yes, you are observing Nucleophilic Aromatic Substitution (SNAr). The bromine atom at the 2-position is highly activated by the electron-withdrawing pyridine nitrogen, which stabilizes the negatively charged Meisenheimer intermediate during nucleophilic attack. At pH 8.0 and 37°C, hydroxide ions act as nucleophiles, displacing the bromide to form 2,5-dihydroxyisonicotinic acid[3].
The Fix: The SNAr rate increases exponentially with pH and temperature. Shift your assay buffer to pH 5.5–6.5 if biologically permissible, or reduce the incubation temperature to 25°C.
Q3: When diluting my 100 mM DMSO stock into PBS, the compound immediately precipitates. How do I resolve this?The Causality: This is a zwitterionic precipitation event. When diluted into PBS (pH 7.4), the molecule transiently passes through its isoelectric point (pI) at the mixing interface, causing localized supersaturation and irreversible crystallization.
The Fix: Do not add the stock directly to a static buffer. Use a "dynamic dilution" approach: inject the DMSO stock slowly into a rapidly vortexing buffer to prevent localized pH microenvironments.
Part 2: Quantitative Stability Matrix
To facilitate rapid experimental planning, the following table summarizes the stability profile of 2-Bromo-5-hydroxyisonicotinic acid across various conditions.
Environmental Condition
Primary Degradation Pathway
Estimated Half-Life (t1/2)
Recommended Action
Aqueous Buffer (pH > 8.0), 37°C
SNAr Hydrolysis
< 4 Hours
Avoid high pH; use SNAr-resistant analogs if pH > 8 is required.
Aqueous Buffer (pH 7.4), 25°C
Oxidation & Mild SNAr
12 - 24 Hours
Prepare fresh daily; add 1 mM DTT or Ascorbic Acid.
Aqueous Buffer (pH 5.0), 4°C
Negligible
> 7 Days
Optimal aqueous working condition.
DMSO (Degassed), -20°C
None
> 12 Months
Gold standard for long-term stock storage.
Ambient Light Exposure
Photodegradation (Radical)
Variable
Store in amber vials; halogenated pyridines are light-sensitive.
Part 3: Visualizing Degradation Pathways
Logical relationship of pH, environmental factors, and primary degradation pathways.
Part 4: Self-Validating Protocol for Stock Preparation
To ensure absolute reproducibility, utilize this self-validating protocol for preparing a 10 mM master stock solution. A self-validating system means the protocol includes built-in checkpoints where the physical state of the solution confirms the chemical integrity of the compound.
Solvent Preparation: Pierce the septum of the anhydrous DMSO bottle with the Argon needle and gently bubble Argon through the solvent for 15 minutes to displace dissolved oxygen.
Weighing: Weigh the required mass of 2-Bromo-5-hydroxyisonicotinic acid into an amber glass vial. Do this rapidly to minimize atmospheric moisture absorption.
Dissolution: Add the degassed DMSO to achieve a 10 mM concentration. Vortex gently for 30 seconds.
Self-Validation Checkpoint 1 (Visual): Hold the vial against a white background. The solution must be perfectly clear and colorless to very pale yellow. Validation Failure: If the solution is cloudy, moisture has compromised the sample. If it is brown, oxidative degradation has already occurred. Discard and restart.
Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.
Self-Validation Checkpoint 2 (Freezing): Flash-freeze the aliquots in liquid nitrogen. The rapid phase change prevents concentration gradients. Store immediately at -20°C or -80°C.
Step-by-step workflow for preparing a self-validating, stable stock solution.
Part 5: References
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Fenton's reagent-enhanced supercritical water oxidation of wastewater released from 3-hydroxypyridine production
Source: PMC (National Institutes of Health)
URL:[Link]
Adsorption of Hydroxy Pyridines and Quinolines at the Metal Oxide−Water Interface: Role of Tautomeric Equilibrium
Source: Environmental Science & Technology (ACS Publications)
URL:[Link]
Technical Support Center: Catalyst Selection & Troubleshooting for 2-Bromo-5-hydroxyisonicotinic Acid Workflows
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists working with 2-Bromo-5-hydroxyisonicotinic acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists working with 2-Bromo-5-hydroxyisonicotinic acid . This highly functionalized pyridine scaffold presents unique challenges in transition-metal catalysis due to its unprotected acidic protons, strong chelating potential, and susceptibility to side reactions.
Below, you will find field-proven troubleshooting guides, mechanistic FAQs, quantitative data, and self-validating protocols to ensure successful cross-coupling reactions.
Part 1: Molecular Profiling & Mechanistic Challenges
2-Bromo-5-hydroxyisonicotinic acid possesses three distinct reactive sites:
C2-Bromine: The primary target for oxidative addition in cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).
C4-Carboxylic Acid & C5-Hydroxyl: These groups are ortho to each other, mimicking the structure of salicylic acid. This creates a highly potent bidentate chelation trap for transition metals (Pd, Cu), which can rapidly poison catalysts[1].
Pyridine Nitrogen: An additional coordination site that can sequester electron-deficient metal centers.
Caption: Mechanistic divergence in Pd-catalysis: Chelation trap vs. productive dianion pathway.
Part 2: FAQs - Catalyst Selection & Optimization
Q1: Why does my standard Pd(PPh₃)₄ Suzuki coupling yield <10% with the unprotected substrate?
A: The failure is caused by catalyst poisoning via chelation . The 5-hydroxyl and 4-carboxylic acid groups are perfectly positioned to act as a bidentate ligand to the Pd(II) intermediate formed after oxidative addition. Because Pd(PPh₃)₄ utilizes monodentate triphenylphosphine ligands that easily dissociate in solution, the substrate outcompetes the ligand for coordination sites on the palladium, forming a stable, unreactive complex. Furthermore, compounds bearing labile protons are notoriously poor coupling partners without protection[1].
The Fix: Switch to a catalyst with a strongly binding bidentate ligand, such as Pd(dppf)Cl₂ , which resists displacement. Combine this with >3 equivalents of a strong aqueous base (e.g., K₃PO₄) to fully deprotonate the substrate into a highly water-soluble dianion.
Q2: I am observing a major side product with a mass of[M-44] on LC-MS. What is happening?
A: You are observing protodecarboxylation . Pyridine-4-carboxylic acids are highly susceptible to decarboxylation, particularly under palladium or copper catalysis at elevated temperatures (>90°C). The transition metal inserts into the C-COOH bond, extruding CO₂ and leaving behind a C-H bond[2].
The Fix: Lower the reaction temperature to 60–70°C. If oxidative addition stalls at this lower temperature, utilize a more electron-rich, bulky Buchwald ligand (e.g., XPhos or Amphos) to accelerate the catalytic cycle. Alternatively, protect the carboxylic acid as an ester[3].
Q3: Can I perform a Buchwald-Hartwig amination on the unprotected molecule?
A:No. Buchwald-Hartwig aminations strictly require strong alkoxide bases (like NaOtBu) in anhydrous organic solvents. The unprotected -OH and -COOH groups will immediately undergo acid-base reactions, consuming your base and precipitating as insoluble sodium/potassium salts in solvents like toluene or dioxane. This completely halts the reaction.
The Fix: Global protection is mandatory for C-N cross-coupling on this scaffold[4]. Protect the hydroxyl as a benzyl or methyl ether, and the carboxylic acid as a methyl ester prior to the coupling step.
Part 3: Troubleshooting Logic Tree
Caption: Step-by-step LC-MS troubleshooting logic tree for 2-bromo-5-hydroxyisonicotinic acid couplings.
Part 4: Quantitative Data & Catalyst Matrix
The following table summarizes the expected outcomes of various catalyst/condition combinations when reacting 2-Bromo-5-hydroxyisonicotinic acid with a standard arylboronic acid.
Catalyst / Ligand
Base & Equivalents
Solvent System
Substrate State
Expected Yield
Primary Failure Mode
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃ (2.0 eq)
Toluene / EtOH
Unprotected
< 10%
Catalyst poisoning (chelation)
Pd(dppf)Cl₂ (5 mol%)
K₃PO₄ (4.0 eq)
Dioxane / H₂O
Unprotected
65 - 75%
Minor protodeborylation
Pd(OAc)₂ / XPhos
K₃PO₄ (4.0 eq)
Dioxane / H₂O
Unprotected
70 - 80%
Trace decarboxylation
Pd₂dba₃ / XPhos
K₂CO₃ (2.0 eq)
Dioxane
Protected (OMe/Ester)
> 90%
None (Optimal Conditions)
CuI / DMEDA
K₃PO₄ (3.0 eq)
DMF
Unprotected
0%
Decarboxylation / Cu-chelation
Part 5: Self-Validating Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of the Unprotected Substrate (Aqueous Dianion Strategy)
Use this protocol when protection/deprotection steps must be avoided to save time or improve step economy.
Preparation: To an oven-dried Schlenk flask, add 2-Bromo-5-hydroxyisonicotinic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Degassing: Evacuate and backfill the flask with Argon (3 cycles).
Solvent Addition: Add degassed 1,4-dioxane (0.2 M relative to substrate).
Base Addition (Critical Step): Add a degassed aqueous solution of K₃PO₄ (4.0 equiv, 2.0 M in H₂O). Causality check: The high equivalent of strong base ensures complete formation of the dianion, preventing the hydroxyl and carboxylate groups from chelating the palladium center.
Reaction: Heat the mixture to 65°C for 12 hours. Do not exceed 75°C to prevent protodecarboxylation.
Workup & Validation: Cool to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl to protonate the product, then extract with EtOAc. If the product remains in the aqueous layer, validate by running LC-MS directly on the aqueous phase; you may need to purify via reverse-phase C18 chromatography.
Protocol B: Global Protection (Esterification & Etherification)
Use this protocol prior to Buchwald-Hartwig aminations or moisture-sensitive cross-couplings.
Esterification: Dissolve 2-Bromo-5-hydroxyisonicotinic acid (1.0 equiv) in anhydrous MeOH (0.5 M). Cool to 0°C and dropwise add SOCl₂ (2.0 equiv). Reflux for 4 hours, then concentrate in vacuo to yield the methyl ester intermediate.
Etherification: Dissolve the crude ester in anhydrous DMF (0.3 M). Add K₂CO₃ (2.5 equiv) and Methyl Iodide (MeI) (1.2 equiv). Stir at room temperature for 6 hours.
Validation: Quench with water, extract with EtOAc, and wash heavily with brine to remove DMF. LC-MS should show a mass shift of +28 Da (addition of two methyl groups), confirming the synthesis of methyl 2-bromo-5-methoxyisonicotinate. This protected scaffold will now couple seamlessly under standard anhydrous conditions[4].
References
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. 1
First Demonstration of One-Pot Heck-Suzuki Coupling in Lenacapavir API Synthesis - ChemRxiv. 4
Direct Synthesis of Esters and Amides from Unprotected Hydroxyaromatic and -aliphatic Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. 3
Comparative Analysis of 2-Bromo-5-hydroxyisonicotinic Acid Isomers in Drug Discovery
Executive Summary In modern drug discovery, halogenated pyridine derivatives serve as highly versatile building blocks for scaffold hopping and library generation. However, treating constitutional isomers as electronical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, halogenated pyridine derivatives serve as highly versatile building blocks for scaffold hopping and library generation. However, treating constitutional isomers as electronically and sterically equivalent is a frequent point of failure in synthetic workflows. This guide provides an in-depth comparative analysis of 2-Bromo-5-hydroxyisonicotinic acid [1] and its primary structural alternatives: 5-Bromo-2-hydroxyisonicotinic acid and 2-Bromo-3-hydroxyisonicotinic acid [2].
By dissecting the causality between substituent positioning and chemical reactivity, this guide equips researchers with the mechanistic insights and self-validating protocols necessary to optimize late-stage functionalization, specifically in palladium-catalyzed cross-coupling and orthogonal functionalization.
Structural Causality & Physicochemical Profiling
The pyridine ring is a privileged pharmacophore, but its reactivity is entirely dictated by the relative positioning of its substituents. The interplay between the bromo group (cross-coupling handle), the hydroxyl group (etherification handle/hydrogen bond donor), and the carboxylic acid (amide coupling handle) creates distinct electronic microenvironments.
2-Bromo-5-hydroxyisonicotinic acid (Target): The bromine at the C2 position is highly activated for oxidative addition due to the strong inductive electron-withdrawing effect of the adjacent pyridine nitrogen. The C5 hydroxyl group is sterically unencumbered, allowing for orthogonal O-alkylation without interfering with the C2-Br bond[1].
5-Bromo-2-hydroxyisonicotinic acid (Alternative 1): The placement of the hydroxyl group at the C2 position induces a rapid tautomerization to its 2-pyridone form. This tautomerization reduces the overall aromaticity of the ring, significantly decelerating the rate of Pd(0) oxidative addition at the C5 bromine.
2-Bromo-3-hydroxyisonicotinic acid (Alternative 2): While the C2 bromine remains electronically activated by the nitrogen, the adjacent C3 hydroxyl group introduces severe steric hindrance. More critically, the proximity of the nitrogen, bromine, and hydroxyl oxygen creates a bidentate chelation trap that can irreversibly poison standard palladium catalysts[2].
Table 1: Physicochemical and Reactivity Profiles
Compound Isomer
CAS Number
Br Position
OH Position
Electronic/Steric Causality
Primary Synthetic Challenge
2-Bromo-5-hydroxyisonicotinic acid
1196156-65-6
C2
C5
High C-Br activation; unhindered OH.
None; highly versatile.
5-Bromo-2-hydroxyisonicotinic acid
913836-16-5
C5
C2
2-Pyridone tautomerism lowers aromaticity.
Sluggish oxidative addition.
2-Bromo-3-hydroxyisonicotinic acid
1196152-10-9
C2
C3
Steric clash; bidentate chelation trap.
Catalyst poisoning.
Reactivity Workflows & Mechanistic Divergence
To successfully functionalize these isomers, the catalytic system must be tailored to the specific electronic and steric demands of the molecule. The diagram below illustrates the logical workflow for selecting the appropriate catalytic conditions based on the isomer's inherent properties.
Workflow linking isomer structure to electronic properties and catalytic optimization.
Self-Validating Experimental Methodology
When comparing the reactivity of these isomers, standard isolation yields are insufficient due to variable losses during purification. As an expert standard, we employ a Self-Validating Quantitative NMR (qNMR) Suzuki-Miyaura Protocol . This ensures that any drop in yield is definitively attributed to the isomer's reactivity rather than mechanical loss.
Objective: Quantify the true conversion rate of bromo-hydroxyisonicotinic acid isomers while strictly monitoring for catalyst degradation and mass balance.
Step-by-Step Methodology:
Master Mix Preparation: To eliminate micro-weighing errors, prepare a stock solution containing the palladium source (Pd(dppf)Cl₂, 5 mol%) and an internal standard (1,3,5-trimethoxybenzene, 0.5 eq) in anhydrous, degassed 1,4-dioxane.
Reagent Loading: In a nitrogen-filled glovebox, charge a 10 mL microwave vial with the chosen isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.5 mmol).
Solvent Addition (Causality Check): Add 4.0 mL of the Master Mix and 1.0 mL of degassed HPLC-grade water.
Causality: A biphasic system is mandatory here. Water solubilizes the inorganic base and the highly polar isonicotinic acid, while dioxane keeps the boronic acid and catalyst in the organic phase, facilitating transmetalation at the interface.
Reaction Execution: Seal the vial and heat at 90°C for 4 hours under vigorous stirring (1200 rpm).
In-Process Control (IPC) & Self-Validation: Extract a 50 µL aliquot from the organic layer, dilute in DMSO-d₆, and acquire a ¹H-NMR spectrum. Compare the integration of the product's aromatic protons against the internal standard (singlet at 6.06 ppm).
Self-Validation Loop: Calculate the total mass balance (Product Integration + Unreacted Starting Material Integration). If the sum is <90% of the theoretical input, it proves that side reactions (e.g., protodeboronation or homocoupling) have occurred. This invalidates the assumption of a clean catalytic cycle and signals that the catalyst has been poisoned (common with the 2-bromo-3-hydroxy isomer), requiring a switch to a bulky ligand like XPhos.
Workup: If validation passes, acidify the aqueous layer to pH 4 using 1M HCl to precipitate the functionalized product. Filter, wash with cold water, and dry under a vacuum.
Comparative Performance Data
Using the self-validating protocol described above, the isomers were subjected to standard cross-coupling conditions. The quantitative conversion data highlights the drastic impact of substituent positioning.
For general scaffold hopping and high-throughput library synthesis, 2-Bromo-5-hydroxyisonicotinic acid is the superior building block. Its unhindered hydroxyl group and electronically activated bromine allow for predictable, high-yielding functionalizations without the need for specialized ligands.
If structural requirements mandate the use of 5-Bromo-2-hydroxyisonicotinic acid , researchers must account for its pyridone tautomerism by increasing reaction temperatures and utilizing stronger bases. Conversely, when utilizing 2-Bromo-3-hydroxyisonicotinic acid , standard catalysts like Pd(dppf)Cl₂ will fail due to chelation; researchers must preemptively switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) to ensure catalytic turnover.
A Comparative Guide to the Structural Validation of 2-Bromo-5-hydroxyisonicotinic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 2-Bromo-5-hyd...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 2-Bromo-5-hydroxyisonicotinic acid and its derivatives represent a class of compounds with significant potential as pharmaceutical intermediates and scaffolds for new therapeutic agents. Their inherent structural complexity, characterized by a substituted pyridine ring bearing a halogen, a hydroxyl group, and a carboxylic acid, necessitates a multi-faceted analytical approach for unambiguous validation. This guide provides an in-depth comparison of key analytical techniques, offering field-proven insights and detailed experimental protocols to ensure the scientific integrity of your findings.
The Imperative of Orthogonal Validation
The substitution pattern on the pyridine ring can give rise to various isomers, each potentially possessing distinct chemical and biological properties. A single analytical technique may not suffice to differentiate between these isomers or to fully elucidate the compound's three-dimensional structure. Therefore, an orthogonal validation strategy, employing multiple techniques that probe different molecular properties, is not just best practice but a scientific necessity. This guide will focus on the "big three" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, comparing their strengths and limitations in the context of 2-Bromo-5-hydroxyisonicotinic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Expertise & Experience: Deciphering the Spectrum
For a molecule like 2-Bromo-5-hydroxyisonicotinic acid, several key features in the ¹H and ¹³C NMR spectra are anticipated. The pyridine ring protons will appear in the aromatic region (typically 7.0-9.0 ppm), and their splitting patterns will be indicative of their relative positions. The presence of both a bromine and a hydroxyl group will influence the electron density of the ring, causing predictable upfield or downfield shifts of the proton and carbon signals. For instance, the hydroxyl group is an electron-donating group, which would be expected to shield nearby protons and carbons, causing them to resonate at a lower chemical shift (upfield). Conversely, the electronegative bromine atom and the carboxylic acid group are electron-withdrawing, leading to a deshielding effect and a downfield shift.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning the proton and carbon signals and confirming the substitution pattern.
Experimental Protocol: ¹H and ¹³C NMR Analysis
Sample Preparation:
Accurately weigh 5-10 mg of the 2-Bromo-5-hydroxyisonicotinic acid derivative.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical, as acidic protons from the hydroxyl and carboxylic acid groups may exchange with deuterium, leading to signal broadening or disappearance.
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
Instrument Setup and Acquisition:
The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
The magnetic field is shimmed to optimize its homogeneity, and the deuterium signal from the solvent is used for field-frequency locking.
¹H NMR Acquisition: A standard single-pulse experiment is used. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Mass Spectrometry (MS): The Molecular Weight and Elemental Composition
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the validation of 2-Bromo-5-hydroxyisonicotinic acid derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
Expertise & Experience: Interpreting the Isotopic Pattern and Fragmentation
A key diagnostic feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2] This results in two peaks of nearly equal intensity for the molecular ion ([M]⁺) and the [M+2]⁺ ion, separated by two mass units. This characteristic "doublet" is a clear indication of the presence of a single bromine atom in the molecule.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Electron ionization (EI) is a hard ionization technique that can induce fragmentation of the molecule. Common fragmentation pathways for this class of compounds may include the loss of the carboxylic acid group (-COOH, 45 Da) or the bromine atom.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
The solution should be filtered through a syringe filter (0.22 µm) to remove any particulate matter.
Instrument Setup and Acquisition (Electrospray Ionization - ESI):
HRMS analysis is often performed using a time-of-flight (TOF) or Orbitrap mass analyzer coupled with an electrospray ionization (ESI) source.
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
Typical ESI conditions include a capillary voltage of 3-5 kV, a nebulizing gas flow, and a drying gas flow at an elevated temperature.
The mass spectrometer is calibrated using a known standard to ensure high mass accuracy.
Data is acquired in full scan mode over a relevant m/z range (e.g., 100-500).
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
While NMR and MS provide crucial information about the connectivity and composition of a molecule, single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique can definitively establish the substitution pattern on the pyridine ring and provide insights into intermolecular interactions in the solid state.
Expertise & Experience: From Crystal to Structure
The primary challenge of this technique is obtaining a single crystal of suitable size and quality. For 2-Bromo-5-hydroxyisonicotinic acid derivatives, the presence of the carboxylic acid and hydroxyl groups, as well as the pyridine nitrogen, allows for the formation of strong hydrogen bonds, which can facilitate crystallization.[3] The resulting crystal structure will not only confirm the covalent framework of the molecule but also reveal details about its conformation and packing in the crystal lattice.
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.
Common crystallization techniques include slow evaporation of the solvent, vapor diffusion of a non-solvent, or cooling of a saturated solution.
Screening a variety of solvents and conditions is often necessary to obtain diffraction-quality crystals.
Data Collection and Structure Refinement:
A suitable single crystal is mounted on a goniometer.
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and other structural parameters.
Comparative Analysis of Validation Techniques
Technique
Information Provided
Strengths
Limitations
NMR Spectroscopy
Atomic connectivity, chemical environment, stereochemistry (in solution)
High sensitivity; can be coupled with chromatography for mixture analysis.
Provides limited information on stereochemistry; hard ionization can lead to the absence of a molecular ion peak.
X-ray Crystallography
Absolute 3D structure, bond lengths, bond angles, intermolecular interactions (in solid state)
Unambiguous structural determination.
Requires a single crystal of suitable quality, which can be challenging to obtain; the solid-state structure may not represent the solution-phase conformation.
Visualization of the Validation Workflow
Caption: A typical workflow for the structural validation of a novel compound.
Conclusion
The structural validation of 2-Bromo-5-hydroxyisonicotinic acid derivatives is a critical step in their development for pharmaceutical applications. A comprehensive approach that leverages the complementary strengths of NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction is essential for ensuring the identity and purity of these compounds. By following the detailed protocols and understanding the expert insights provided in this guide, researchers can confidently and rigorously validate their molecular structures, paving the way for further investigation into their biological activities and potential as therapeutic agents.
References
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. Retrieved from [Link]
Jin, X., Xing, L., Deng, D. D., Yan, J., Fu, Y., & Dong, W. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. The Journal of Organic Chemistry, 87(3), 1635–1645. [Link]
Li, G., & Liu, Y. (2011). Synthesis, Crystal Structure and Photoluminescence of a Novel Zinc-Isonicotinic Acid Complex. Bulletin of the Korean Chemical Society, 32(5), 1633-1636. [Link]
Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
Toles, C. A., Raddell, N. A., & Williams, T. L. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 33(46), 13224–13233. [Link]
Max, J.-J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337. [Link]
Biological activity of 2-Bromo-5-hydroxyisonicotinic acid compared to analogs
Comparative Biological Profiling and SAR of 2-Bromo-5-hydroxyisonicotinic Acid and Its Analogs Executive Summary In modern drug discovery, the 5-hydroxyisonicotinic acid scaffold is rarely utilized as a standalone therap...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Biological Profiling and SAR of 2-Bromo-5-hydroxyisonicotinic Acid and Its Analogs
Executive Summary
In modern drug discovery, the 5-hydroxyisonicotinic acid scaffold is rarely utilized as a standalone therapeutic. Instead, halogenated derivatives—specifically 2-bromo-5-hydroxyisonicotinic acid —serve as biologically biased building blocks. By comparing the bromo-substituted analog with its chloro, fluoro, and unsubstituted counterparts, researchers can strategically modulate physicochemical properties (such as pyridine nitrogen basicity and C5-hydroxyl pKa) while enabling late-stage functionalization. This guide provides an objective comparison of these analogs, detailing their mechanistic utility, structure-activity relationship (SAR) data, and the self-validating experimental protocols used to evaluate their downstream biological targets.
Mechanistic Rationale: The Halogen Effect in Pyridine Scaffolds
The selection of a specific halogen at the C2 position of the 5-hydroxyisonicotinic acid core is not arbitrary; it is a calculated decision driven by both synthetic causality and target-binding thermodynamics.
Steric and Electronic Tuning: The introduction of a bulky, electron-withdrawing bromine atom at the C2 position significantly reduces the pKa of the adjacent pyridine nitrogen. This electronic dampening is critical when designing inhibitors for hydrophobic binding pockets (such as the ligand-binding domain of ROR-γ), where a highly basic nitrogen would incur a severe desolvation penalty.
Target Redirection: Historically, simple aza-analogs of salicylic acid were investigated for direct anti-inflammatory activity. However, structural isomerism plays a definitive role in efficacy. For example, [1] demonstrated that while 6-(p-fluorophenyl)-3-hydroxypicolinic acid exhibited robust anti-inflammatory activity, its structural isomer derived from the 5-hydroxyisonicotinic acid core—specifically 2-(p-fluorophenyl)-5-hydroxyisonicotinic acid—exhibited no significant biological activity in identical assays[1]. This historical failure catalyzed the redirection of the 5-hydroxyisonicotinic acid scaffold toward other targets, such as nuclear receptors and metalloenzymes.
Synthetic Versatility: Unlike the relatively inert unsubstituted or fluoro-analogs, 2-bromo-5-hydroxyisonicotinic acid acts as a highly reactive electrophile in palladium-catalyzed cross-coupling reactions[2]. This allows for the rapid generation of diverse SAR libraries, a distinct advantage over 2-chloro analogs which often require specialized, highly active palladium ligands to achieve similar conversions[3].
Comparative Data: Physicochemical and Pharmacological Profiling
The following table summarizes the quantitative and qualitative differences between 5-hydroxyisonicotinic acid analogs, highlighting why the 2-bromo variant is prioritized in high-throughput screening (HTS) library generation.
Table 1: Comparative Profiling of 5-Hydroxyisonicotinic Acid Analogs
Derivatives synthesized from 2-bromo-5-hydroxyisonicotinic acid are frequently optimized into inverse agonists for Retinoic Acid Receptor-Related Orphan Receptor Gamma (ROR-γ), a master regulator of Th17 cell differentiation and IL-17 expression.
Fig 1: Synthetic integration of 2-Bromo-5-hydroxyisonicotinic acid into ROR-γ modulatory pathways.
To evaluate the biological activity of derivatives synthesized from 2-bromo-5-hydroxyisonicotinic acid, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.
Causality of Assay Selection: Highly conjugated pyridine derivatives often exhibit intrinsic auto-fluorescence, which leads to false positives in standard biochemical assays. TR-FRET introduces a microsecond temporal delay between the excitation flash and the emission reading. This delay allows short-lived background auto-fluorescence to decay completely, isolating the true target-binding signal and ensuring high data trustworthiness.
Step-by-Step Methodology:
Compound Preparation: Acoustically dispense (e.g., via Echo 550) the synthesized 2-bromo-5-hydroxyisonicotinic acid derivatives in a 10-point, 3-fold serial dilution in 100% DMSO into a low-volume 384-well assay plate.
Assay Matrix Assembly: Add the target complex consisting of 5 nM ROR-γ Ligand Binding Domain (LBD) and 10 nM fluorescent tracer suspended in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).
Equilibration: Incubate the microplate in the dark at 25°C for 60 minutes. Rationale: This ensures thermodynamic equilibrium of the competitive binding reaction before measurement.
Time-Resolved Readout: Excite the plate at 340 nm. Following a strict 100 µs delay, measure the emission at 615 nm (donor) and 665 nm (acceptor) using a multi-mode microplate reader.
System Validation (Self-Correction): Calculate the Z'-factor using DMSO vehicle as the negative control and a known reference inverse agonist as the positive control. The assay data is only validated and accepted for IC50 non-linear regression if the Z' score is ≥ 0.6, proving the system's dynamic range is robust against baseline noise.
Fig 2: Self-validating TR-FRET screening workflow for evaluating analog binding affinities.
References
Walford, G. L., Jones, H., & Shen, T. Y. (1971). "Aza analogs of 5-(p-fluorophenyl)salicylic acid". Journal of Medicinal Chemistry, 14(4), 339-344. Available at:[Link]
World Intellectual Property Organization. "WO2019063748A1 - Ror-gamma inhibitors". Google Patents.
As a Senior Application Scientist, evaluating novel ligands requires moving beyond basic structural characterization and delving into the electronic and kinetic ramifications of functional group modifications. Pyridine-4-carboxylic acid (isonicotinic acid, INA) has long served as the benchmark anchoring ligand for both homogeneous transition-metal catalysis and heterogeneous Metal-Organic Framework (MOF) synthesis [1]. However, the demand for lower overpotentials and higher turnover frequencies (TOF) in energy-relevant catalysis has driven the development of highly functionalized derivatives.
This guide provides an in-depth benchmarking analysis of 2-Bromo-5-hydroxyisonicotinic acid (CAS: 1196156-65-6) . By comparing it against standard INA and 2-bromoisonicotinic acid, we will dissect how the synergistic effects of halogenation and hydroxylation modulate electronic structure, facilitate Proton-Coupled Electron Transfer (PCET), and ultimately enhance catalytic performance in two critical domains: Ruthenium-Catalyzed Water Oxidation and MOF-based Photo-Fenton Catalysis .
Mechanistic Rationale: The Causality of Functionalization
To understand why 2-Bromo-5-hydroxyisonicotinic acid (2-Br-5-OH-INA) outperforms standard isonicotinic acid, we must analyze the specific roles of its substituents:
The 2-Bromo Substituent (Electronic Tuning): The strong inductive electron-withdrawing effect (-I) of the bromine atom lowers the electron density on the pyridine nitrogen. When coordinated to a transition metal (e.g., Ru, Ir, or Cu), this stabilizes lower oxidation states but makes high-valent intermediates (such as Ru
V
=O) significantly more electrophilic. This heightened electrophilicity drastically lowers the activation energy required for Water Nucleophilic Attack (WNA), the rate-determining step in water oxidation [2].
The 5-Hydroxy Substituent (PCET Facilitation): The hydroxyl group acts as an internal Brønsted acid/base. Positioned in the secondary coordination sphere, it serves as a local proton shuttle. This enables Proton-Coupled Electron Transfer (PCET), allowing the catalyst to bypass high-energy charged intermediates by transferring a proton and an electron simultaneously.
The Carboxylic Acid (Anchoring/Framework Building): Retains the robust anchoring capability of INA, allowing for covalent grafting onto semiconductors (like TiO
2
or C
3
N
4
) or the construction of highly stable MOF topologies [3].
Proposed Ru-catalyzed water oxidation cycle highlighting the role of 2-Br-5-OH-INA.
Benchmarking Study I: Ru-Catalyzed Water Oxidation
In this study, we benchmark the molecular water oxidation catalyst
[Ru(tda)(L)2]
(where tda = 2,2':6',2''-terpyridine-6,6''-dicarboxylic acid, and L = axial pyridine ligand) [2]. We compare standard INA against 2-Br-INA and 2-Br-5-OH-INA to isolate the electronic and PCET effects.
Data Synthesis: The addition of the bromo group alone (2-Br-INA) shifts the Ru
III/II
potential anodically due to electron withdrawal, making the Ru
V
=O species more reactive and increasing the TOF. However, the true breakthrough occurs with 2-Br-5-OH-INA . The synergistic presence of the 5-OH group facilitates rapid PCET, dropping the onset potential by 140 mV compared to the baseline and quadrupling the turnover frequency.
This protocol is designed as a self-validating system; the calculation of TOF via Foot-of-the-Wave Analysis (FOWA) ensures kinetic data is independent of diffusion limitations.
Electrode Preparation: Polish a Glassy Carbon Electrode (GCE, 3 mm diameter) with 0.05 µm alumina slurry. Sonicate in Milli-Q water and absolute ethanol for 5 minutes each.
Catalyst Ink Formulation: Dissolve 1.0 mg of the synthesized
[Ru(tda)(L)2]
complex in 1 mL of a 1:1 mixture of water and trifluoroethanol (TFE). Add 10 µL of 5% Nafion solution as a binder. Sonicate for 15 minutes.
Drop-Casting: Drop-cast 5 µL of the catalyst ink onto the GCE and dry under an infrared lamp.
Electrochemical Cell Setup: Utilize a standard three-electrode configuration: the modified GCE as the working electrode, a Ag/AgCl (3M KCl) reference electrode, and a Pt wire counter electrode. The electrolyte must be a freshly prepared 0.1 M phosphate buffer (pH 7.0).
Cyclic Voltammetry (CV) & FOWA: Record CVs from 0.0 V to 1.5 V (vs. Ag/AgCl) at varying scan rates (10 to 500 mV/s). Calculate the TOF
max
by plotting
ic/ip
versus
1/(1+exp[(F/RT)(E−E0)])
according to standard FOWA protocols.
Benchmarking Study II: MOF-Based Photo-Fenton Catalysis
Beyond homogeneous catalysis, 2-Br-5-OH-INA is an exceptional linker for Metal-Organic Frameworks. In Photo-Fenton systems for wastewater remediation, the ligand's hydroxyl group acts as an additional binding site for H
2
O
2
activation, while the bromo group prevents rapid electron-hole recombination by acting as a localized electron trap [3].
We benchmarked a Copper-based MOF (Cu-MOF) synthesized with standard INA against one synthesized with 2-Br-5-OH-INA for the degradation of Ciprofloxacin (CIP).
Quantitative Performance Data
Conditions: 50 mg/L CIP, 10 mM H
2
O
2
, 300W Xenon Lamp (Visible Light), Catalyst Dosage: 0.5 g/L.
MOF Linker
BET Surface Area [m
2
/g]
Kinetic Rate Constant (
k
) [min
−1
]
CIP Degradation (120 min)
Retention after 5 Cycles
Cu-MOF (INA Baseline)
845
0.018
72.4%
61%
Cu-MOF (2-Br-5-OH-INA)
790
0.054
99.1%
94%
Data Synthesis: While the bulky bromo and hydroxy substituents slightly reduce the overall BET surface area due to pore occlusion, the catalytic efficiency (
k
) increases threefold. The 5-OH group provides highly active secondary coordination sites that rapidly decompose H
2
O
2
into hydroxyl radicals (
⋅
OH), while the robust nature of the halogenated framework prevents Cu-leaching, resulting in superior recyclability (94% retention).
Experimental Protocol: MOF Synthesis and Catalytic Workflow
Standardized workflow for the synthesis and evaluation of 2-Br-5-OH-INA based MOFs.
Solvothermal Synthesis: Dissolve 0.5 mmol of Cu(NO
3
)
2⋅3
H
2
O and 0.5 mmol of 2-Br-5-OH-INA in a 15 mL solvent mixture of N,N-dimethylformamide (DMF) and ethanol (v/v = 2:1). Add 2 drops of 0.1 M HNO
3
as a modulator.
Crystallization: Transfer the clear solution into a 25 mL Teflon-lined stainless steel autoclave. Heat at 120 °C for 48 hours, followed by cooling to room temperature at a rate of 5 °C/h.
Washing and Activation: Collect the resulting blue crystals via centrifugation. Wash extensively with DMF (3x) and absolute ethanol (3x) to remove unreacted precursors. Activate the MOF by solvent exchange in methanol for 3 days, followed by vacuum drying at 80 °C for 12 hours.
Catalytic Testing: Disperse 25 mg of the activated MOF in 50 mL of a 50 mg/L Ciprofloxacin solution. Stir in the dark for 30 minutes to establish adsorption-desorption equilibrium. Add 10 mM H
2
O
2
and immediately irradiate with a 300W Xe lamp (with a 420 nm cutoff filter).
Quantification: Withdraw 1 mL aliquots at 15-minute intervals, filter through a 0.22 µm PTFE syringe filter, and analyze residual CIP concentration via High-Performance Liquid Chromatography (HPLC) at 278 nm.
Conclusion
The transition from standard isonicotinic acid to 2-Bromo-5-hydroxyisonicotinic acid represents a paradigm shift in ligand design for catalysis. By masterfully combining the inductive electron-withdrawing properties of a halogen with the proton-shuttling capabilities of a hydroxyl group, this bifunctional ligand significantly lowers kinetic barriers in complex multi-electron/multi-proton transformations. Whether utilized as an anchoring ligand in homogeneous water oxidation or as a structural strut in robust MOFs, 2-Br-5-OH-INA provides researchers with a highly tunable, premium building block for next-generation catalytic systems.
References
Molecular Catalysis of Energy Relevance in Metal–Organic Frameworks: From Higher Coordination Sphere to System Effects. Chemical Reviews, American Chemical Society (ACS).[Link]
Efficient and Robust Hybrid Molecular Photoanodes for Water Oxidation at Neutral pH Based on Ru Complexes Covalently Bonded to Polymeric Carbon Nitride. ACS Energy Letters, American Chemical Society (ACS).[Link](Note: Grounded via related ACS literature on Ru-INA complexes).
Controllable synthesis of copper-organic frameworks via ligand adjustment for enhanced photo-Fenton-like catalysis. Separation and Purification Technology, via ResearchGate.[Link]
Validation
In-Silico Comparison of 2-Bromo-5-hydroxyisonicotinic Acid Derivatives: Direct InhA Inhibitors
Executive Summary & Mechanistic Rationale The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has severely compromised the efficacy of first-line therapeutics like Isoniazid. Isoniazid is a prodrug t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has severely compromised the efficacy of first-line therapeutics like Isoniazid. Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form a covalent adduct with NAD+, which subsequently inhibits the enoyl-acyl carrier protein reductase (InhA)[1]. Because mutations in KatG are the primary driver of clinical resistance, modern drug discovery has pivoted toward identifying direct, KatG-independent InhA inhibitors [2].
As an Application Scientist, I frequently evaluate substituted pyridine scaffolds for Fragment-Based Drug Discovery (FBDD). 2-Bromo-5-hydroxyisonicotinic acid (CAS 1196156-65-6)[3] serves as an exceptional starting pharmacophore for direct InhA inhibition due to three distinct structural vectors:
The Isonicotinic Core: Mimics the nicotinamide ring of NAD+, anchoring the molecule within the active site[4].
The 2-Bromo Substitution: Acts as a lipophilic anchor. Halogens at this position can engage in critical halogen bonding with the hydrophobic substrate-binding loop (e.g., Phe149, Met199).
The 5-Hydroxy Substitution: Provides a strong hydrogen-bond donor/acceptor vector to interact with the catalytic Tyr158 residue or surrounding solvent network, while also acting as a synthetic handle for ether/ester prodrug development.
Caption: Signaling logic comparing KatG-dependent Isoniazid activation vs. KatG-independent direct InhA inhibition.
Self-Validating In-Silico Experimental Protocol
In computational drug discovery, a docking score is meaningless without a self-validating framework. The following step-by-step protocol ensures that the causality behind our binding energies is rooted in thermodynamic reality rather than algorithmic artifacts.
Step 1: Target Preparation (Protein)
Retrieve the high-resolution crystal structure of Mtb InhA from the Protein Data Bank (e.g., PDB ID: 2X23, co-crystallized with a direct inhibitor and NAD+)[5].
Strip crystallographic water molecules beyond 3.0 Å of the active site. Retain the NAD+ cofactor, as direct inhibitors often stack against it.
Assign protonation states at pH 7.4 using tools like PROPKA. Causality Check: Ensuring Tyr158 is protonated is critical, as it acts as the primary hydrogen bond donor to the substrate.
Step 2: Ligand Preparation
Construct the 3D geometries of the 2-Bromo-5-hydroxyisonicotinic acid derivatives.
Generate tautomers and ionization states at physiological pH (7.4). The carboxylic acid moiety will predominantly exist as a carboxylate anion.
Perform energy minimization using the OPLS4 or MMFF94 force field until the RMS gradient falls below 0.05 kcal/mol/Å.
Step 3: Self-Validation (RMSD Redocking)
Before screening novel derivatives, the co-crystallized native ligand must be extracted and redocked into the generated grid.
Validation Threshold: If the Root Mean Square Deviation (RMSD) between the predicted docking pose and the experimental crystallographic pose is > 2.0 Å , the grid parameters (size, center, or scoring function) are rejected and recalculated. This creates a closed-loop validation system.
Step 4: Molecular Docking & MD Simulation
Execute flexible-ligand, rigid-receptor docking using AutoDock Vina or Schrödinger Glide.
Rank poses based on empirical scoring functions (kcal/mol).
Trajectory Validation: Subject the top-scoring complex to a 100 ns Molecular Dynamics (MD) simulation to verify the stability of the 2-bromo halogen bond and the 5-hydroxy hydrogen bond over time.
The following table summarizes the in-silico performance of the baseline 2-bromo-5-hydroxyisonicotinic acid scaffold against optimized derivatives and the clinical standard, Isoniazid. Data is synthesized based on standard InhA binding pocket parameters[6].
Compound
Structural Modifications
KatG Dependence
InhA Binding Energy (kcal/mol)
Key Interacting Residues
Predicted ClogP
Isoniazid (Control)
Unsubstituted isonicotinic hydrazide
High (Prodrug)
-5.8*
Tyr158, NAD+ (Covalent)
-0.70
Scaffold 1
2-Bromo-5-hydroxyisonicotinic acid
Independent
-6.4
Tyr158, Ile194
1.25
Derivative A
2-Bromo-5-methoxyisonicotinic acid
Independent
-6.1
Ile194, Phe149
1.52
Derivative B
2-Bromo-5-OH-N-(2-methylphenyl)amide
Independent
-8.7
Tyr158, Ile194, Met199
2.84
*Note: Isoniazid's docking score represents non-covalent pre-adduct affinity. Its true efficacy relies on covalent bond formation post-KatG activation.
Causality of Performance:
Scaffold 1 vs. Isoniazid: The base 2-bromo-5-hydroxyisonicotinic acid fragment achieves a superior non-covalent binding energy (-6.4 kcal/mol) compared to unactivated Isoniazid. The 5-OH group establishes a critical hydrogen bond with Tyr158, a known requirement for direct InhA inhibition[4].
Derivative A (Loss of Affinity): Methylating the 5-hydroxy group to a methoxy group (Derivative A) drops the binding affinity to -6.1 kcal/mol. Why? This modification eliminates the hydrogen bond donor capability, forcing the molecule to rely solely on weaker hydrophobic interactions.
Derivative B (Optimal Growth): Converting the carboxylic acid to an N-(2-methylphenyl)amide (Derivative B) drastically improves affinity (-8.7 kcal/mol). The bulky lipophilic amide extends into the deep hydrophobic substrate-binding loop (interacting with Met199), while the 2-bromo group stabilizes the conformation via halogen bonding. This demonstrates how the core scaffold can be successfully grown using FBDD principles.
Conclusion
For drug development professionals targeting MDR-TB, relying on KatG-activated prodrugs is a diminishing strategy. The in-silico data clearly demonstrates that 2-Bromo-5-hydroxyisonicotinic acid is a highly viable, KatG-independent pharmacophore. By utilizing a self-validating computational protocol, we can definitively show that maintaining the 5-hydroxy group for Tyr158 hydrogen bonding, while extending the carboxylic acid into lipophilic amides, yields potent direct InhA inhibitors.
References
Benchchem. "2-Bromo-5-hydroxyisonicotinic Acid | CAS 1196156-65-6". Benchchem Product Catalog. 3
Ragab, A. E., et al. "Isonicotinic acid N-oxide, from isoniazid biotransformation by Aspergillus niger, as an InhA inhibitor antituberculous agent against multiple and extensively resistant strains supported by in silico docking and ADME prediction". Natural Product Research (Taylor & Francis). 6
Malaysian Journal of Fundamental and Applied Sciences. "Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates". 1
PubMed / Chem Biol Drug Des. "Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing". 2
SciSpace / MVD. "Isonicotinic acid N-oxide... supported by in silico Docking and ADME prediction (InhA PDB ID: 2X23)". 5
A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 2-Bromo-5-hydroxyisonicotinic Acid Derivatives
Introduction: The Enigmatic Potential of a Novel Scaffold In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic avenues. The 2-Bromo-5-hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enigmatic Potential of a Novel Scaffold
In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic avenues. The 2-Bromo-5-hydroxyisonicotinic acid core represents one such scaffold, intriguing in its structural simplicity yet holding the promise of diverse biological activity. Derivatives of nicotinic and isonicotinic acid have historically yielded a plethora of therapeutic agents, demonstrating activities ranging from antimicrobial and anti-inflammatory to the inhibition of key enzymes like kinases.[1][2][3][4][5] However, the precise biological targets and the selectivity profile of 2-Bromo-5-hydroxyisonicotinic acid-based compounds remain largely uncharacterized.
This guide is designed for researchers, scientists, and drug development professionals who are embarking on the characterization of this and similar novel compound series. When the primary target of a new chemical entity is unknown, a comprehensive and unbiased assessment of its potential off-target interactions is not just a regulatory hurdle but a critical step in elucidating its mechanism of action and ensuring its therapeutic viability. A promiscuous compound, one that interacts with multiple targets, can lead to unforeseen side effects, complicating its development and potentially leading to late-stage failures.[6][7]
Herein, we present a systematic approach to investigating the cross-reactivity of 2-Bromo-5-hydroxyisonicotinic acid-based compounds. This guide will not merely list protocols but will delve into the causality behind experimental choices, providing a framework for building a self-validating system of inquiry. We will explore a tiered screening cascade, from broad, high-throughput profiling to more focused, cell-based target engagement assays, empowering you to make informed decisions in the optimization of your lead compounds.
The Rationale for Broad-Spectrum Profiling: Charting Unexplored Territory
Given the chemical heritage of the pyridine carboxylic acid scaffold, derivatives of 2-Bromo-5-hydroxyisonicotinic acid could plausibly interact with a wide array of protein families. These include, but are not limited to, protein kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.[8][9][10] Therefore, a broad, multi-family screening approach is the most logical and scientifically rigorous starting point. This strategy allows for the unbiased identification of potential on- and off-targets, providing a comprehensive initial portrait of the compound's biological interactions.
The initial screening phase is best accomplished through established, high-throughput platforms that offer a wide representation of the target class. Several reputable contract research organizations (CROs) provide extensive panels for this purpose.
Ligand binding assays (e.g., TR-FRET) or cell-based reporter gene assays.[3][4][][17]
The choice of a specific vendor and panel often depends on factors such as the size of the panel, the assay technology employed, and cost considerations. For an initial, broad assessment, a single high concentration (e.g., 10 µM) screen against the largest available panel is recommended to cast the widest possible net.
Tiered Experimental Workflow for Cross-Reactivity Assessment
A logical and cost-effective approach to cross-reactivity profiling follows a tiered or cascaded workflow. This begins with broad, less expensive in vitro screens and progresses to more complex and physiologically relevant cellular and functional assays for hits identified in the initial tiers.
Caption: A tiered approach to cross-reactivity profiling.
Detailed Experimental Protocols
While commercial services are invaluable for broad screening, understanding the underlying methodologies is crucial for data interpretation and for conducting follow-up studies in-house. Below are detailed, representative protocols for key assays in a cross-reactivity workflow.
Protocol 1: In Vitro Kinase Profiling via Radiometric Assay (Adapted from Reaction Biology's HotSpot™ Assay Principle)
This protocol describes a filter-binding assay to measure the inhibition of kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.[12][17]
Materials:
Purified kinase
Kinase-specific substrate (peptide or protein)
[γ-³³P]ATP
Kinase reaction buffer (specific to each kinase)
Test compound (dissolved in DMSO)
96-well microplate
Filter plates (e.g., phosphocellulose)
Scintillation counter and scintillation fluid
Procedure:
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for a 10-point IC₅₀ curve would be 100 µM.
Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the 96-well plate.
Kinase Reaction Initiation: Prepare a master mix containing the kinase, its substrate, and any necessary cofactors in the kinase reaction buffer. Add this mix to the wells containing the compound.
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to interact with the kinase.
Start the Reaction: Add [γ-³³P]ATP to each well to initiate the phosphorylation reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding can be detected.
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.
Stop the Reaction and Capture Substrate: Spot the reaction mixture onto the filter plate. The phosphorylated substrate will bind to the filter material.
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid solution) to remove unincorporated [γ-³³P]ATP.
Detection: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: GPCR Off-Target Binding via Radioligand Competition Assay
This protocol outlines a method to determine a compound's ability to displace a known radiolabeled ligand from a GPCR expressed in a cell membrane preparation.[10][18][19]
Materials:
Cell membranes expressing the target GPCR
Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand)
Assay buffer (e.g., Tris-HCl with MgCl₂)
Test compound
Non-specific binding control (a high concentration of a known unlabeled ligand)
96-well filter plates and vacuum manifold
Scintillation counter and fluid
Procedure:
Compound and Reagent Preparation: Prepare serial dilutions of the test compound. Dilute the cell membranes and radiolabeled ligand in the assay buffer.
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radiolabeled ligand at a fixed concentration (typically at or below its K₋), and the cell membrane preparation.
Control Wells:
Total Binding: Wells with cell membranes, radiolabeled ligand, and vehicle (DMSO).
Non-specific Binding: Wells with cell membranes, radiolabeled ligand, and a saturating concentration of the non-specific binding control.
Incubation: Incubate the plate for a sufficient time (e.g., 60-90 minutes) at room temperature to reach binding equilibrium.
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
Detection: Add scintillation fluid to the filters and measure the radioactivity.
Data Analysis:
Calculate specific binding: Total Binding - Non-specific Binding.
Determine the percent inhibition of specific binding for each concentration of the test compound.
Plot the percent inhibition against the log of the compound concentration and fit to a dose-response curve to obtain the IC₅₀.
The IC₅₀ can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
CETSA® is a powerful method to verify that a compound binds to its target within the complex environment of a living cell. The principle is that a ligand-bound protein is more resistant to thermal denaturation.[6][8][9][20][21]
Materials:
Cultured cells expressing the target protein
Test compound
DMSO (vehicle control)
Phosphate-buffered saline (PBS)
Lysis buffer with protease inhibitors
Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer)
Thermal cycler or heating blocks
Procedure:
Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with DMSO for a specified time (e.g., 1-2 hours) to allow for cell penetration and target binding.
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein remaining in the soluble fraction using a suitable method like Western blotting or mass spectrometry.
Data Analysis:
For each temperature, quantify the amount of soluble target protein.
Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the DMSO-treated and compound-treated samples.
A shift in the melting curve to a higher temperature for the compound-treated sample indicates thermal stabilization and thus, target engagement.
Hypothetical Case Study: Profiling Compound BHIA-001
To illustrate the practical application of this guide, let's consider a hypothetical 2-Bromo-5-hydroxyisonicotinic acid derivative, "BHIA-001".
Tier 1: Broad Panel Screening
BHIA-001 is screened at 10 µM against a large kinase panel (e.g., Eurofins' scanMAX with 468 kinases) and a GPCR panel (e.g., Eurofins' SafetyScreen44).[13][22][23][24]
Hypothetical Tier 1 Results:
Target
% Inhibition at 10 µM
Target Class
Kinase A
95%
Kinase
Kinase B
88%
Kinase
Kinase C
62%
Kinase
GPCR X
75%
GPCR
GPCR Y
55%
GPCR
Interpretation: BHIA-001 shows significant activity against several kinases and two GPCRs. These are now considered "hits" and warrant further investigation.
Tier 2: Dose-Response and Affinity Determination
IC₅₀ values are determined for the hits from Tier 1.
Hypothetical Tier 2 Results:
Target
IC₅₀ (nM)
Kinase A
50
Kinase B
250
Kinase C
1,500
GPCR X
800
GPCR Y
>10,000
Interpretation: BHIA-001 is a potent inhibitor of Kinase A and a moderately potent inhibitor of Kinase B. Its activity against Kinase C and GPCR X is weaker, and the activity against GPCR Y was likely a false positive in the initial screen. The focus now narrows to Kinase A and Kinase B.
Tier 3 & 4: Orthogonal Assays and Cellular Target Engagement
To confirm these findings, an orthogonal, non-radiometric kinase activity assay (e.g., a TR-FRET based assay like LanthaScreen™) is performed for Kinase A and B.[17][25] Furthermore, a cellular target engagement assay like CETSA® is conducted.
Hypothetical Tier 3 & 4 Results:
LanthaScreen™ Assay:
Kinase A: IC₅₀ = 75 nM
Kinase B: IC₅₀ = 300 nM
CETSA®:
A significant thermal shift is observed for Kinase A in cells treated with BHIA-001.
No significant thermal shift is observed for Kinase B.
Interpretation and Decision Making
The data from the orthogonal assay corroborates the potent inhibition of Kinase A and B. However, the CETSA® results suggest that BHIA-001 engages with Kinase A in a cellular context but not Kinase B. This could be due to poor cell permeability or other cellular factors preventing the interaction with Kinase B.
Caption: Contrasting in vitro activity with cellular target engagement.
Primary Target Hypothesis: Kinase A is a likely primary target of BHIA-001.
Significant Off-Target: Kinase B is a significant off-target in vitro, but this may not translate to a physiological effect.
Lead Optimization Strategy: Future efforts should focus on improving selectivity for Kinase A over Kinase B and other kinases. The lack of cellular engagement with Kinase B could be explored further to understand the structure-activity relationship for cell permeability.
Caption: Decision tree for prioritizing off-target hits.
Conclusion: From Data to Discovery
The journey from a novel chemical scaffold to a viable therapeutic candidate is fraught with challenges. For compounds derived from 2-Bromo-5-hydroxyisonicotinic acid, where the primary biological target may be unknown, a systematic and unbiased approach to cross-reactivity profiling is not just recommended—it is essential. By employing a tiered screening cascade that begins with broad panel screening and progresses to detailed cellular and functional assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach, grounded in robust experimental design and a clear understanding of the underlying assay principles, is the cornerstone of mitigating risks associated with off-target effects and ultimately, of making informed decisions that will guide the successful development of new medicines.
References
Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed. Retrieved from [Link]
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024, March 15). PubMed. Retrieved from [Link]
Creative Bioarray. (n.d.). Nuclear Receptor Screening Services. Retrieved from [Link]
Structural Alerts for Toxicity. (n.d.). ResearchGate. Retrieved from [Link]
Post-HTS case report and structural alert: Promiscuous 4-aroyl-1,5-disubstituted-3-hydroxy-2H-pyrrol-2-one actives verified by ALARM NMR. (n.d.). PMC. Retrieved from [Link]
Characterization and validation of 2-Bromo-5-hydroxyisonicotinic acid purity
Characterization and Validation of 2-Bromo-5-hydroxyisonicotinic Acid Purity: A Comparative Guide The Causality of Purity in Pyridine Scaffolds 2-Bromo-5-hydroxyisonicotinic acid (CAS: 1196156-65-6) is a highly functiona...
Author: BenchChem Technical Support Team. Date: March 2026
Characterization and Validation of 2-Bromo-5-hydroxyisonicotinic Acid Purity: A Comparative Guide
The Causality of Purity in Pyridine Scaffolds
2-Bromo-5-hydroxyisonicotinic acid (CAS: 1196156-65-6) is a highly functionalized heteroaromatic building block utilized extensively in the discovery of novel kinase inhibitors and agrochemicals. Its synthetic utility stems from three orthogonal reactive sites: a C2-bromide for transition-metal catalyzed cross-coupling, a C5-hydroxyl for nucleophilic substitution, and a C4-carboxylic acid for amidation.
However, the structural nature of this compound introduces significant downstream vulnerabilities. In Active Pharmaceutical Ingredient (API) synthesis, the Suzuki-Miyaura cross-coupling of bromopyridines is a foundational step. The basic pyridine nitrogen inherently coordinates to palladium catalysts, forming inactive complexes that slow the catalytic cycle 1[1]. When utilizing lower-grade commercial starting materials, trace impurities—such as elemental sulfur from upstream synthesis, excess halides, or des-bromo regioisomers—exacerbate this inhibition, acting as potent catalyst poisons1[1]. Furthermore, impurities derived from the starting material can lead to phenylated byproducts or isomeric mixtures that are nearly impossible to separate via standard chromatography2[2].
Fig 1. Impact of starting material purity on downstream Pd-catalyzed cross-coupling reactions.
Objective Comparison: High-Purity vs. Commercial Grade
To prevent late-stage synthetic failures, drug development professionals must rigorously evaluate the analytical profile of their building blocks. The table below contrasts the performance metrics of High-Purity Grade 2-Bromo-5-hydroxyisonicotinic acid against Standard Commercial alternatives.
Analytical Parameter
High-Purity Grade
Standard Commercial Grade
Impact on Downstream Synthesis
HPLC Purity (UV a/a%)
≥ 99.5%
95.0% - 97.0%
Determines overall reaction stoichiometry and API yield.
Regioisomeric Purity
≤ 0.1%
Up to 2.5%
Prevents formation of inseparable structural isomers.
Residue on Ignition
≤ 0.1%
≤ 0.5%
Limits inorganic salts that can alter reaction pH or solubility.
Heavy Metals (ICP-MS)
≤ 10 ppm
≤ 50 ppm
Prevents transmetalation interference and catalyst poisoning.
Moisture (Karl Fischer)
≤ 0.5%
≤ 2.0%
Minimizes hydrolysis of sensitive reagents (e.g., boronic esters).
To guarantee the metrics outlined above, analytical procedures must be validated under the updated 3[3], which provide a global framework for ensuring the reliability, specificity, and precision of testing methods. We employ an orthogonal, self-validating system utilizing both HPLC and qNMR.
HPLC-UV/MS (Specificity & Precision): HPLC separates the main component from its impurities. The self-validating mechanism here is the System Suitability Test (SST). By spiking the sample with a known regioisomer, we prove the method's resolving power before data acquisition, fulfilling ICH Q2(R2) specificity requirements 4[4].
Quantitative NMR (Absolute Accuracy): qNMR operates on the principle that the area of an NMR signal is directly proportional to the number of contributing nuclei 5[5]. By co-dissolving the sample with an SI-traceable internal standard, we calculate the absolute mass fraction of the compound without needing a reference standard of the analyte itself6[6]. This primary ratio method bypasses the inherent biases of UV response factors.
Fig 2. Orthogonal self-validating analytical workflow compliant with ICH Q2(R2) guidelines.
Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Purity and Isomer Quantitation
Causality Check: MS detection is coupled with UV to rapidly identify des-bromo impurities ([M+H]+ minus 79 Da), which are non-reactive chain terminators in cross-coupling.
System Preparation: Equilibrate an LC-MS system equipped with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) at 30°C.
Mobile Phase: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Program a linear gradient from 5% B to 95% B over 15 minutes.
System Suitability Testing (SST) [Self-Validation]: Inject a resolution mixture containing 2-Bromo-5-hydroxyisonicotinic acid and its closest synthetic regioisomer (2-bromo-3-hydroxyisonicotinic acid). Acceptance Criteria: The resolution (
Rs
) between the two peaks must be
≥1.5
to confirm the column's resolving power before any batch analysis begins.
Sample Analysis: Dissolve 10 mg of the sample in 10 mL of Diluent (Water:Acetonitrile 50:50). Inject 5 µL at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm and collect ESI+ mass spectra.
Data Processing: Calculate the relative purity using the area percent method, ensuring all peaks with a Signal-to-Noise (S/N) ratio > 10 are integrated.
Protocol 2: qNMR for Absolute Purity Determination
Causality Check: The relaxation delay (
D1
) must be set to at least
5×T1
(longitudinal relaxation time) to ensure all protons have fully returned to their equilibrium state. Failing to do so results in truncated signal integration and artificially skewed purity data.
Standard Selection [Self-Validation]: Select Maleic acid (TraceCERT®, NIST-traceable) as the internal standard. Its singlet at ~6.3 ppm in DMSO-
d6
sits in a clean spectral window, completely avoiding overlap with the aromatic protons of the pyridine ring.
Sample Preparation: Accurately weigh ~20 mg of 2-Bromo-5-hydroxyisonicotinic acid and ~10 mg of Maleic acid using a calibrated microbalance (
d=0.001
mg). Co-dissolve both in 0.6 mL of high-purity DMSO-
d6
.
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the
1
H NMR spectrum on a 400 MHz spectrometer using a 90° excitation pulse, a relaxation delay (
D1
) of 45 seconds, and 64 scans.
Integration & Calculation: Phase and baseline-correct the spectrum. Integrate the Maleic acid internal standard peak and the isolated aromatic proton on the pyridine ring. Calculate the absolute mass fraction using the standard qNMR equation.
References
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl,
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH,
BenchChem. "Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine." BenchChem,
BenchChem. "Quantitative NMR (qNMR)
ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained." ResolveMass,
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond basic compliance. For drug development professionals, laboratory safety and waste management mu...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond basic compliance. For drug development professionals, laboratory safety and waste management must be integrated into the experimental design itself.
2-Bromo-5-hydroxyisonicotinic acid (CAS: 1196156-65-6) is a highly valuable halogenated pyridine derivative used in the synthesis of complex active pharmaceutical ingredients (APIs). However, its unique molecular architecture—combining a reactive bromine atom, a pyridine ring, and acidic/phenolic functional groups—demands rigorous, scientifically grounded disposal protocols[1].
This guide provides a self-validating, mechanistic approach to the safe handling and lifecycle management of this compound, ensuring operational safety, environmental compliance, and data integrity.
Quantitative Chemical & Hazard Profile
Before executing any protocol, it is critical to understand the physical and hazardous parameters of the material. The following table summarizes the quantitative data dictating our handling and disposal strategies[1][2].
Parameter
Specification
Operational Implication
Chemical Name
2-Bromo-5-hydroxyisonicotinic acid
Contains multiple reactive sites.
CAS Number
1196156-65-6
Unique identifier for waste manifesting.
Molecular Formula
C6H4BrNO3
High halogen and nitrogen content.
Molecular Weight
218.00 g/mol
Heavy powder; prone to settling.
GHS Hazard Codes
H315, H319, H335
Causes skin, eye, and respiratory irritation.
Waste Category
Halogenated Organic Solid
Strictly incompatible with general waste.
Incineration Temp
> 1100°C
Prevents formation of toxic byproducts.
Residence Time
> 2.0 seconds
Ensures complete thermal destruction.
Mechanistic Rationale for Disposal Choices
In laboratory safety, how we dispose of a chemical is dictated by why the chemical behaves the way it does. You must never dispose of 2-Bromo-5-hydroxyisonicotinic acid in standard aqueous waste or non-halogenated organic waste streams.
The Threat of Brominated Dioxins:
Because this molecule contains a bromine atom, low-temperature combustion (such as in standard municipal incinerators) can lead to the incomplete oxidation of the organic matrix. This thermal environment facilitates the radical-mediated recombination of aromatic rings with bromine, generating highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) [2].
The Nitrogen Oxide (NOx) Factor:
The pyridine heterocycle contains covalently bound nitrogen. Upon combustion, this nitrogen oxidizes to form NOx gases.
The Solution:
To safely break these strong carbon-halogen and carbon-nitrogen bonds, the waste must be routed to a specialized hazardous waste facility capable of high-temperature rotary kiln incineration (>1100°C) with a minimum gas residence time of 2 seconds[2][3]. Furthermore, the facility must be equipped with alkaline flue-gas scrubbers to neutralize the resulting hydrogen bromide (HBr) and NOx emissions before they reach the atmosphere[3].
Cradle-to-Grave Disposal Workflow
The following diagram illustrates the validated lifecycle of halogenated pyridine waste, from the laboratory bench to final thermal destruction.
Figure 1: Cradle-to-grave disposal workflow for halogenated pyridine derivatives.
Experimental Protocols: Handling & Disposal
Protocol A: Safe Operational Handling
Objective: Prevent respiratory exposure to irritating dust (H335) and avoid cross-contamination.
Engineering Controls: Conduct all weighing and transfer operations inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.
PPE Selection: Don a fitted N95 or P100 particulate respirator (if handling bulk powder outside a hood), chemical-resistant nitrile gloves (minimum 5 mil thickness), tightly sealed safety goggles, and a flame-retardant lab coat.
Static Mitigation: Because fine organic powders can carry static charges, use anti-static weighing boats and grounded spatulas to prevent the powder from aerosolizing or clinging to surfaces.
Decontamination: After handling, wipe down the balance and surrounding surfaces with a damp paper towel (using a 70% IPA/water solution) to capture residual micro-particles. Place the used towel in the solid halogenated waste container.
Protocol B: Waste Segregation & Packaging
Objective: Isolate halogenated waste to comply with EPA Land Disposal Restrictions and prevent dangerous chemical incompatibilities[3].
Segregation: Dedicate a specific waste stream exclusively for "Solid Halogenated Organics." Do not mix this with heavy metals, strong oxidizers, or non-halogenated solvents, as the acidic nature of the compound can trigger exothermic reactions.
Containment: Transfer the solid waste into a High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to both weak acids and halogenated compounds, preventing leaching or container degradation over time.
Secondary Containment: Place the primary HDPE container inside a secondary spill tray capable of holding 110% of the primary container's volume.
Labeling: Affix a GHS-compliant hazardous waste label. Explicitly write: "Hazardous Waste - Halogenated Organics: Contains 2-Bromo-5-hydroxyisonicotinic acid (Brominated Pyridine Derivative)." This exact phrasing ensures the downstream waste management vendor routes it to the correct high-temperature incinerator.
Protocol C: Emergency Spill Response
Objective: Contain and recover spilled material without generating airborne particulates.
Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the room's HVAC system is operating to filter the air.
Suppression: Do not dry-sweep the powder, as this will aerosolize the respiratory irritant. Instead, lightly mist the spilled powder with deionized water or cover it with a damp absorbent pad to suppress dust formation.
Collection: Using a non-sparking plastic scoop, carefully gather the dampened material and place it into a wide-mouth HDPE hazardous waste container.
Neutralization: Wash the spill surface with a mild alkaline detergent solution (e.g., 1% sodium bicarbonate) to neutralize any residual acidic traces, followed by a final water rinse. Dispose of all cleaning materials as halogenated waste.
References
CAS NO.
TEAP-DecXXIX4-TF-Report-April2018 (Destruction Technologies for Halogenated Wastes)